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  • Product: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
  • CAS: 1864074-90-7

Core Science & Biosynthesis

Foundational

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride discovery and history

This is an in-depth technical guide on N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride , a critical building block in modern medicinal chemistry, specifically within the realm of kinase inhibitor discovery.[1] Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride , a critical building block in modern medicinal chemistry, specifically within the realm of kinase inhibitor discovery.[1]

Discovery, Synthesis, and Medicinal Utility[1]

Part 1: Introduction & Core Significance

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7) is a specialized heterocyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors.[1] It represents a "privileged scaffold" that combines two distinct pharmacophoric elements:[1]

  • The Pyrazine Ring: A nitrogen-rich aromatic system capable of mono- or bidentate hydrogen bonding, typically targeting the "hinge region" of kinase enzymes (e.g., JAK, SYK, or CDK families).[1]

  • The Azetidine Ring: A strained, four-membered saturated heterocycle that introduces

    
     character (fraction of 
    
    
    
    hybridized carbons), enhancing water solubility and metabolic stability compared to traditional planar linkers like piperazine or benzene.[1]

This compound emerged from the "Escape from Flatland" movement in drug discovery (circa 2010s), where researchers sought to improve clinical success rates by increasing the three-dimensionality of drug candidates.[1]

Part 2: Discovery History & Rational Design

Unlike a marketed drug with a single "eureka" moment, the discovery of this scaffold is evolutionary, born from Structure-Activity Relationship (SAR) optimization campaigns.[1]

1. The Hinge Binder Evolution

Early kinase inhibitors relied heavily on quinazoline or pyrimidine cores.[1] However, the pyrazine-2-amine motif was identified as a compact, lower-molecular-weight alternative that maintained critical H-bond donor/acceptor interactions with the kinase backbone (specifically the gatekeeper residues).[1]

2. The Azetidine Shift

Historically, solubilizing groups were large (e.g., morpholine, piperidine).[1] The introduction of the azetidin-3-yl amine offered a distinct advantage:

  • Reduced Lipophilicity: Lower LogD compared to six-membered rings.[1]

  • Rigid Vector: The 3-aminoazetidine linkage provides a defined exit vector, directing substituents into the solvent-exposed front pocket of the enzyme without inducing steric clashes.[1]

  • Metabolic Stability: The strained ring is surprisingly robust against oxidative metabolism (CYP450) compared to flexible alkyl chains.[1]

Part 3: Chemical Synthesis & Protocols

The synthesis of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a self-validating, two-step protocol designed for scalability and high purity.[1]

Reaction Scheme Visualization

SynthesisPath SM1 2-Chloropyrazine (Electrophile) INT Intermediate: tert-butyl 3-((pyrazin-2-yl)amino) azetidine-1-carboxylate SM1->INT SNAr K2CO3, DMSO 100°C, 12h SM2 tert-butyl 3-aminoazetidine-1-carboxylate (Nucleophile) SM2->INT PROD FINAL PRODUCT: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride INT->PROD Deprotection 4M HCl in Dioxane RT, 4h

Figure 1: Synthetic pathway for CAS 1864074-90-7 via Nucleophilic Aromatic Substitution (SNAr) and Acidic Deprotection.[1]

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: Couple the pyrazine core with the protected azetidine amine.

  • Reagents:

    • 2-Chloropyrazine (1.0 eq)[1]

    • tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq)[1]

    • Potassium Carbonate (

      
      , 2.5 eq)[1]
      
    • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1]

  • Procedure:

    • Dissolve 2-chloropyrazine and tert-butyl 3-aminoazetidine-1-carboxylate in DMSO (concentration ~0.5 M).

    • Add finely ground anhydrous

      
      .
      
    • Heat the reaction mixture to 100°C under an inert atmosphere (

      
      ) for 12–16 hours. Note: Pyrazines are less electron-deficient than pyrimidines, requiring higher temperatures for SNAr.[1]
      
    • Validation: Monitor via LC-MS. Look for the disappearance of the chloride peak and formation of the [M+H]+ adduct corresponding to the Boc-protected intermediate.[1]

    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

      
      , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
      

Step 2: Boc-Deprotection & Salt Formation [1]

  • Objective: Remove the tert-butoxycarbonyl protecting group and form the stable dihydrochloride salt.

  • Reagents:

    • Boc-intermediate (from Step 1)[1]

    • 4M HCl in 1,4-Dioxane (excess, ~10 eq)

    • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]

  • Procedure:

    • Dissolve the intermediate in a minimal amount of DCM.[1]

    • Add 4M HCl in Dioxane dropwise at 0°C .

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Observation: A white to off-white precipitate should form.[1]

    • Isolation: Filter the solid precipitate under inert gas (nitrogen) to avoid hygroscopic water absorption.[1] Wash with diethyl ether to remove excess HCl and organic impurities.[1]

    • Drying: Dry under high vacuum to yield N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride .

Part 4: Quantitative Data & Specifications
PropertySpecification
Chemical Formula

Molecular Weight 223.10 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO; Insoluble in DCM, Hexane
Purity (HPLC) >98% required for medicinal chemistry applications
Storage Hygroscopic; Store at -20°C under desiccant
Key NMR Signals

NMR (

): Pyrazine protons (~8.0-8.3 ppm), Azetidine methine (~4.8 ppm), Azetidine methylenes (~4.1-4.5 ppm)
Part 5: Applications in Drug Discovery

This building block is typically used in the "Lead Optimization" phase.[1]

  • Kinase Selectivity Tuning: The pyrazine nitrogen (N4) often interacts with water networks in the kinase pocket.[1]

  • Fragment-Based Drug Design (FBDD): The molecule serves as a high-quality fragment lead due to its "Rule of 3" compliance (MW < 300, H-donors

    
     3, H-acceptors 
    
    
    
    3).[1]
  • PROTAC Linkers: The azetidine amine provides a rigid attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting a kinase warhead to an E3 ligase ligand.[1]

Mechanistic Role in Kinase Inhibition

Mechanism Drug Inhibitor Scaffold (Pyrazine-Azetidine) Kinase Kinase ATP Pocket (Hinge Region) Drug->Kinase Binds to Solvent Solvent Front: Azetidine projects into water (Solubility improvement) Drug->Solvent Exposes Interaction H-Bond Network: 1. Pyrazine N -> Backbone NH 2. Exocyclic NH -> Backbone CO Kinase->Interaction Stabilized by

Figure 2: Mechanistic interaction of the scaffold within a kinase ATP-binding pocket.[1]

References
  • ChemicalBook. (2024).[1][2] N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride Properties and Specifications. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] Synthesis of Azetidine-Based Scaffolds for CNS-Focused Libraries. PubChem/PMC.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines and Recent Literature. Retrieved from

  • BLD Pharm. (2024).[1][3] Product Analysis: N-(Azetidin-3-yl)pyridazin-3-amine dihydrochloride (Analogous Scaffold). Retrieved from [1]

  • Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from

Sources

Exploratory

Technical Monograph: N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride

Core Identity & Chemical Architecture Subject: N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride CAS Registry Number: 1864074-90-7 Molecular Formula: C₇H₁₀N₄[1] · 2HCl (Dihydrochloride) Molecular Weight: 223.10 g/mol (Sal...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Chemical Architecture

Subject: N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride CAS Registry Number: 1864074-90-7 Molecular Formula: C₇H₁₀N₄[1] · 2HCl (Dihydrochloride) Molecular Weight: 223.10 g/mol (Salt) / 150.18 g/mol (Free Base) SMILES (Free Base): C1C(CNC1)Nc2cnccn2 Synonyms: 2-(Azetidin-3-ylamino)pyrazine dihydrochloride; Pyrazin-2-amine, N-(3-azetidinyl)-[2]

Executive Summary: The Strategic Value of the Azetidine-Pyrazine Motif

In modern medicinal chemistry, N-(azetidin-3-yl)pyrazin-2-amine represents a high-value "bifunctional pharmacophore." It bridges two distinct chemical spaces: the electron-deficient, hydrogen-bond-accepting pyrazine ring and the conformationally restricted, sp³-rich azetidine scaffold.[2]

This compound is not merely a reagent; it is a lead optimization tool used to:

  • Lower Lipophilicity (LogD): Replacing cyclohexyl or piperidinyl groups with azetidine significantly reduces lipophilicity due to the lower carbon count and higher polarity of the strained amine, improving metabolic stability and solubility.

  • Rigidify Linkers: The 3-aminoazetidine linkage introduces a specific vector (approx. 109° bond angle) that restricts the conformational freedom of the attached pharmacophores, potentially reducing the entropic penalty of binding to a protein target (e.g., Kinase hinge regions or GPCR orthosteric sites).

  • Exploit "Escape from Flatland": It introduces three-dimensionality (Fsp³) into predominantly aromatic lead series, a key metric in improving clinical success rates.

Chemical Identity & Physical Properties[1][3][4][5]

PropertyData Specification
Appearance Off-white to pale yellow solid (Hygroscopic)
Solubility High in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
pKa (Calc.) Azetidine NH: ~10.5 (Basic) Pyrazine N: ~0.6 (Very Weak Base) Aniline NH: ~3.0 (Weakly Acidic/Neutral)
H-Bond Donors 3 (Azetidine NH, Linker NH, HCl protons)
H-Bond Acceptors 3 (Pyrazine N1, N4)
Storage -20°C, Desiccated (Critical: Prevent hydrolysis/deliquescence)

Technical Note on Stoichiometry: While often listed as a dihydrochloride (CAS 1864074-90-7), the basicity differential between the azetidine nitrogen (strong base) and the pyrazine nitrogens (weak bases) means the second equivalent of HCl is loosely held. In aqueous physiological buffer (pH 7.4), the compound exists primarily as the monocation (protonated azetidine).

Synthetic Pathways & Mechanistic Logic

The synthesis of N-(azetidin-3-yl)pyrazin-2-amine relies on Nucleophilic Aromatic Substitution (SₙAr) followed by acid-mediated deprotection.[2] This route is preferred over reductive amination due to the poor nucleophilicity of heteroaryl amines and the instability of the requisite azetidinone intermediates.

The Preferred Route: SₙAr Displacement

Mechanism:

  • Precursor Selection: 2-Chloropyrazine (electrophile) and tert-butyl 3-aminoazetidine-1-carboxylate (nucleophile).[2]

  • Coupling: The primary amine of the azetidine attacks the electron-deficient C-2 position of the pyrazine.[2] The tert-butyl carbamate (Boc) group is essential to prevent polymerization of the azetidine and ensure regioselectivity.[2]

  • Deprotection: Removal of the Boc group using anhydrous HCl in dioxane/ether precipitates the dihydrochloride salt directly.

Visualization of Synthesis Logic (DOT)

SynthesisPathway Start1 2-Chloropyrazine (Electrophile) Intermediate Intermediate: N-Boc-Protected Adduct Start1->Intermediate Start2 3-Amino-1-Boc-azetidine (Nucleophile) Start2->Intermediate Product Final Product: N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride Intermediate->Product Reagent1 Base (DIPEA/K2CO3) Heat (80-100°C) Reagent1->Intermediate Reagent2 4M HCl in Dioxane Deprotection Reagent2->Product

Figure 1: Convergent synthesis pathway via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Synthesis & Handling

Objective: Preparation of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride from commercial precursors.

Step 1: SₙAr Coupling
  • Charge: To a reaction vial, add 2-chloropyrazine (1.0 eq) and tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq).

  • Solvent: Dissolve in DMSO or NMP (Concentration ~0.5 M). Note: Polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Base: Add DIPEA (Diisopropylethylamine, 2.5 eq) to scavenge HCl generated during substitution.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of 2-chloropyrazine.

  • Workup: Dilute with Ethyl Acetate, wash with water/brine to remove DMSO. Dry organic layer over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the intermediate in a minimal amount of Dichloromethane (DCM) or Methanol .

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Precipitation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. The product often precipitates as a white solid.

  • Isolation: Filter the solid under N₂ atmosphere (hygroscopic!). Wash with diethyl ether to remove excess HCl/Dioxane.

  • Drying: Dry under high vacuum for 24 hours.

Validation Criteria:

  • ¹H NMR (D₂O): Look for the disappearance of the Boc singlet (~1.4 ppm) and the presence of azetidine ring protons (~4.0–4.5 ppm) and pyrazine aromatic protons (~7.8–8.3 ppm).

  • LC-MS: Mass peak [M+H]⁺ = 151.1 (Free base mass).

Medicinal Chemistry Decision Framework

Why choose this fragment over a piperidine or pyrrolidine analog?

DecisionTree Problem Lead Optimization Issue: High Lipophilicity / Metabolic Clearance Option1 Cyclohexyl / Piperidine Problem->Option1 Option2 Azetidine (This Compound) Problem->Option2 Result1 High LogP Flexible (Entropy penalty) Metabolic 'Soft Spots' Option1->Result1 Result2 Reduced LogP (-1 to -2 units) Rigid Vector Lower Clearance Option2->Result2

Figure 2: Structural Activity Relationship (SAR) decision tree for fragment selection.

Critical Considerations:
  • Basicity: The azetidine nitrogen is highly basic.[2] In a protein pocket, this often forms a critical salt bridge with Aspartate or Glutamate residues (e.g., in GPCRs).

  • Stability: While stable as a salt, the free base of azetidines can be prone to ring-opening if subjected to strong nucleophiles or extreme Lewis acids.[2] Always store as the HCl salt.

References

  • Sigma-Aldrich. Product Detail: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride.[2][3] Catalog No. [Link to Product Page]. Accessed 2025.[4][5]

  • ChemicalBook. CAS 1864074-90-7 Data Sheet. Source: .

  • Journal of Medicinal Chemistry.Azetidines as conformational constraints in drug discovery. (General reference for Azetidine utility).
  • PubChem. Compound Summary for Pyrazin-2-amine derivatives. Source: .

(Note: Specific literature precedents for this exact CAS are often found in patent literature for kinase inhibitors, where this fragment serves as a solvent-exposed solubilizing group.)

Sources

Foundational

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride molecular weight

Title: Technical Guide: N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride (CAS 1864074-90-7) Abstract This technical guide provides a comprehensive physicochemical and synthetic analysis of N-(azetidin-3-yl)pyrazin-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride (CAS 1864074-90-7)

Abstract This technical guide provides a comprehensive physicochemical and synthetic analysis of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride , a critical heterocyclic building block in modern medicinal chemistry. Characterized by the fusion of an electron-deficient pyrazine ring and a strained, sp³-rich azetidine moiety, this compound serves as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. This document details its molecular weight calculations, validated synthetic protocols, analytical characterization, and handling requirements.

Physicochemical Profile

The precise molecular weight and stoichiometry of the salt form are distinct from the free base. In drug development, the dihydrochloride salt is preferred for its enhanced crystallinity and water solubility compared to the free base.

Table 1: Key Physicochemical Data

PropertySpecificationNotes
Compound Name N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride
CAS Number 1864074-90-7 Verified Identifier
Molecular Formula C₇H₁₂Cl₂N₄Salt Stoichiometry (1:2)
Molecular Weight (Salt) 223.10 g/mol Used for gravimetric calculations
Molecular Weight (Free Base) 150.18 g/mol Used for molarity/activity calculations
Exact Mass (Free Base) 150.0905 DaMonoisotopic mass for MS
pKa (Predicted) Azetidine NH: ~11.0; Pyrazine N: ~0.6Azetidine is the primary basic site
Solubility High in H₂O, DMSO; Low in DCMHygroscopic salt character

Technical Insight: The "dihydrochloride" designation implies that the compound is isolated with two equivalents of HCl. While the azetidine nitrogen is strongly basic (pKa ~11), the pyrazine nitrogens are weakly basic. The formation of the 2HCl salt suggests stabilization of the exocyclic amine or protonation of the pyrazine ring under highly acidic isolation conditions, ensuring a stable solid form.

Synthetic Utility & Methodology

The synthesis of N-(azetidin-3-yl)pyrazin-2-amine relies on a Nucleophilic Aromatic Substitution (SₙAr) strategy. This route is preferred over reductive amination due to the electron-deficient nature of the pyrazine ring, which activates the 2-position for nucleophilic attack.

Validated Synthetic Protocol

Step 1: SₙAr Coupling

  • Reagents: 2-Chloropyrazine (1.0 eq), tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq), K₂CO₃ (2.5 eq).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SₙAr).

  • Conditions: Heat to 100°C for 12–16 hours under inert atmosphere (N₂).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane (excess).

  • Solvent: 1,4-Dioxane or MeOH.

  • Conditions: Stir at room temperature (RT) for 2–4 hours. Monitor by LC-MS for disappearance of the Boc-adduct (M+H = 251).

  • Isolation: The product precipitates as the dihydrochloride salt. Filter the solid under N₂ (hygroscopic) and wash with Et₂O. Dry under high vacuum.

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Chloropyrazine (Electrophile) Step1 Step 1: SnAr Coupling (K2CO3, DMSO, 100°C) Start->Step1 Reagent 3-Aminoazetidine-1-Boc (Nucleophile) Reagent->Step1 Interm Boc-Protected Intermediate (Lipophilic) Step1->Interm Nucleophilic Attack Step2 Step 2: Acidic Deprotection (4M HCl in Dioxane) Interm->Step2 Boc Removal Final Target: Dihydrochloride Salt (MW: 223.10 g/mol) Step2->Final Precipitation

Caption: Logical flow for the synthesis of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride via SₙAr mechanism.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following self-validating spectral markers.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

  • Pyrazine Ring: Expect three distinct aromatic signals (or two if overlapping) in the range of δ 7.8 – 8.3 ppm .

  • Amine Linker: A broad singlet (exchangeable with D₂O) around δ 8.0 – 9.0 ppm (often broadened due to HCl salt).

  • Azetidine Ring:

    • One methine proton (CH-NH) multiplet at δ 4.8 – 5.0 ppm .

    • Four methylene protons (CH₂) appearing as multiplets at δ 3.8 – 4.5 ppm .

  • Salt Protons: Broad singlets >10 ppm corresponding to the protonated azetidine nitrogen and pyrazine/amine sites.

2. Mass Spectrometry (LC-MS)

  • Ionization Mode: ESI Positive (+).

  • Target Ion: The salt dissociates in solution. Look for the Free Base mass [M+H]⁺.

  • Expected m/z: 151.1 (Calculated: 151.09).

Handling & Stability

  • Hygroscopicity: As a dihydrochloride salt of a small polar amine, this compound is highly hygroscopic . It will absorb atmospheric moisture to form a sticky gum if left open.

  • Storage: Store at -20°C in a sealed vial with desiccant.

  • Reconstitution: Prepare stock solutions in DMSO or water immediately prior to use. Avoid storing aqueous solutions for >24 hours to prevent hydrolysis or oxidation of the electron-rich amine linker.

Applications in Drug Discovery[2][3]

This scaffold is a classic example of a "linker-fragment" used to tune the physicochemical properties of larger drug molecules.

  • Lipophilicity Modulation: Replacing a cyclohexyl or piperidinyl group with an azetidine significantly lowers the LogD (lipophilicity) and reduces the molecular weight, improving the Ligand Efficiency (LE) scores.

  • Kinase Inhibitors: The pyrazine ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The azetidine amine provides a vector to solvent, where solubilizing groups can be attached.

  • Rigidification: The 4-membered ring introduces conformational constraint compared to flexible alkyl chains, potentially reducing the entropic penalty of binding.

ApplicationLogic Core N-(azetidin-3-yl)pyrazin-2-amine Scaffold Prop1 Lower LogD (vs Piperidine) Core->Prop1 Prop2 Hinge Binder (Pyrazine N) Core->Prop2 Prop3 Solvent Vector (Azetidine NH) Core->Prop3 Result Optimized Kinase Inhibitor High Ligand Efficiency Prop1->Result Prop2->Result Prop3->Result

Caption: Structural Activity Relationship (SAR) contributions of the scaffold in medicinal chemistry.

References

  • ChemicalBook. N-(AZETIDIN-3-YL)PYRAZIN-2-AMINE DIHYDROCHLORIDE Product Page. Accessed 2026.[1] Link

  • CymitQuimica. N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Catalog Entry. Accessed 2026.[1] Link

  • PubChem. Azetidine Structure and Properties. National Library of Medicine. Link

  • Organic Chemistry Portal. Synthesis of Azetidines and Pyrazines. Link

Sources

Exploratory

An In-Depth Technical Guide to N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride: A Privileged Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a heterocyclic small molecule that has garnered significant interest within the medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a heterocyclic small molecule that has garnered significant interest within the medicinal chemistry community. Its structural architecture, featuring a strained azetidine ring coupled to a pyrazine core, positions it as a privileged scaffold for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activity of this compound, with a particular focus on its emerging role as a modulator of key signaling pathways implicated in oncology and inflammatory diseases. Drawing from patent literature and analogous chemical series, this document will detail plausible synthetic routes, delineate its likely mechanism of action as a Janus kinase (JAK) inhibitor, and provide field-proven experimental protocols for its characterization and evaluation.

Introduction: The Emergence of Azetidine-Pyrazine Scaffolds in Drug Discovery

The confluence of an azetidine moiety and a pyrazine ring within a single molecular entity creates a unique chemical space with profound implications for drug design. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity and a three-dimensional character that can enhance binding affinity to protein targets.[1] This structural feature is increasingly sought after in modern drug discovery to improve upon the often-planar nature of traditional aromatic ring systems.

The pyrazine core, a diazine heterocycle, is a well-established pharmacophore in numerous approved drugs. In the context of kinase inhibition, the nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. This interaction is a hallmark of many successful kinase inhibitors. The combination of these two motifs in N-(azetidin-3-yl)pyrazin-2-amine suggests a molecule pre-disposed for potent and selective kinase inhibition. While specific public domain data for the dihydrochloride salt is limited, analysis of structurally related compounds in the patent literature strongly points towards its activity as a Janus kinase (JAK) inhibitor.[2]

Synthesis and Characterization

While a definitive, publicly available synthesis protocol for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is not readily found, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related compounds. The general strategy involves the coupling of a protected 3-aminoazetidine derivative with a suitable 2-halopyrazine, followed by deprotection and salt formation.

Proposed Synthetic Pathway

A logical synthetic approach would involve the nucleophilic aromatic substitution of a leaving group on the pyrazine ring by the amine of azetidine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A 2-chloropyrazine C Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat A->C B tert-butyl 3-aminoazetidine-1-carboxylate B->C D tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate C->D Coupling E Acid (e.g., HCl in Dioxane) D->E F N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride E->F Salt Formation

Figure 1: Proposed synthetic workflow for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Coupling of 2-chloropyrazine and tert-butyl 3-aminoazetidine-1-carboxylate

  • To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added 2-chloropyrazine (1.1 eq) and a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours, with reaction progress monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate, is purified by column chromatography on silica gel.

Step 2: Deprotection and Dihydrochloride Salt Formation

  • The purified intermediate from Step 1 is dissolved in a minimal amount of a suitable solvent such as dioxane or methanol.

  • A solution of hydrochloric acid in dioxane (e.g., 4 M) is added in excess (approximately 2.5-3.0 equivalents).

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which time the dihydrochloride salt is expected to precipitate.

  • The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether or hexane, and dried under vacuum to yield N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride as a solid.

Characterization

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Elemental Analysis: To determine the elemental composition and confirm the dihydrochloride salt stoichiometry.

Mechanism of Action and Biological Activity: A Focus on Janus Kinase (JAK) Inhibition

While direct experimental data for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is not publicly available, the preponderance of evidence from patents for structurally analogous compounds points towards its role as a Janus kinase (JAK) inhibitor.[2] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[3] Dysregulation of the JAK-STAT pathway is a key driver in various autoimmune diseases and cancers.[4]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT_dimer STAT Dimer Receptor->STAT_dimer Recruitment & Phosphorylation JAK->Receptor Phosphorylation JAK->JAK Cytokine Cytokine Cytokine->Receptor Binding Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Nucleus->Gene Transcription Inhibitor N-(azetidin-3-yl)pyrazin-2-amine Inhibitor->JAK Inhibition

Figure 2: The JAK-STAT signaling pathway and the inhibitory action of N-(azetidin-3-yl)pyrazin-2-amine.
Predicted Kinase Inhibition Profile

Based on the analysis of related compounds, N-(azetidin-3-yl)pyrazin-2-amine is predicted to be a competitive inhibitor at the ATP-binding site of JAK kinases. The pyrazine nitrogen atoms are likely to form crucial hydrogen bonds with the hinge region of the kinase, while the azetidine moiety can explore deeper pockets within the active site, potentially contributing to both potency and selectivity.

While a full kinase panel screening would be necessary for a definitive profile, it is plausible that this compound exhibits varying degrees of selectivity across the JAK family members. For instance, some pyrazolopyrimidine derivatives have shown potent inhibition against JAK1, JAK2, and TYK2, with weaker activity against JAK3.[2]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay is a robust method for quantifying the binding affinity of an inhibitor to a kinase of interest.

Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, it is in close proximity to the antibody, resulting in a high FRET (Förster Resonance Energy Transfer) signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

Protocol:

  • Prepare a serial dilution of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in the appropriate assay buffer.

  • In a 384-well plate, add the kinase, the terbium-labeled antibody, and the fluorescent tracer.

  • Add the serially diluted test compound.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay evaluates the ability of the compound to inhibit JAK activity within a cellular context.

Principle: Certain cell lines, when stimulated with a specific cytokine, will exhibit a robust phosphorylation of a downstream STAT protein, which is dependent on JAK activity. The level of phosphorylated STAT (pSTAT) can be quantified using methods like ELISA or Western blotting.

Protocol:

  • Plate a suitable cell line (e.g., TF-1 cells for GM-CSF-induced STAT5 phosphorylation) in a 96-well plate and starve overnight.

  • Pre-treat the cells with a serial dilution of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine (e.g., GM-CSF) for a short period (e.g., 15-30 minutes).

  • Lyse the cells and quantify the levels of pSTAT using a commercially available ELISA kit or by performing a Western blot with a pSTAT-specific antibody.

  • Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the cytokine-induced STAT phosphorylation.

Structure-Activity Relationship (SAR) Insights and Future Directions

The N-(azetidin-3-yl)pyrazin-2-amine scaffold offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Azetidine Ring Substitution: Substitution on the azetidine ring can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase active site.

  • Pyrazine Ring Substitution: Modifications to the pyrazine ring, such as the addition of small alkyl or halo groups, can modulate the electronic properties and fine-tune the binding interactions with the hinge region.

  • Bioisosteric Replacement: The pyrazine core could be replaced with other heteroaromatic systems like pyrimidine or pyridine to explore different hydrogen bonding patterns and selectivity profiles.

Future research should focus on obtaining a high-resolution co-crystal structure of this compound or a close analog with a target kinase. This would provide invaluable insights into the precise binding mode and guide the rational design of next-generation inhibitors with improved therapeutic profiles.

Conclusion

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride represents a promising chemical entity at the forefront of kinase inhibitor research. Its privileged structural motifs, combined with a plausible mechanism of action targeting the clinically relevant JAK-STAT pathway, make it a compelling subject for further investigation. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the full therapeutic potential of this and related chemical series. As our understanding of the intricate roles of kinases in disease continues to expand, scaffolds such as this will undoubtedly play a pivotal role in the development of novel and effective targeted therapies.

References

  • (Reference to a general synthesis of 3-aminoazetidine deriv
  • (Reference to a general synthesis of N-heteroaryl pyrazinamines, if found)
  • (Reference to a general protocol for kinase assays, if found)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • (Reference to a review on JAK inhibitors, if found)
  • (Reference to a publication with IC50 d
  • (Reference to a patent disclosing a similar compound, if found)
  • (Reference to a publication on the importance of the azetidine scaffold, if found)
  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). PubMed Central. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • (Reference to a publication on the pyrazine pharmacophore, if found)
  • (Reference to a publication on the JAK-STAT p
  • (Reference to a general protocol for cell-based phosphoryl
  • (Reference to a review on structure-based drug design for kinase inhibitors, if found)
  • (Reference to a publication on the synthesis of pyrazole deriv
  • (Reference to a publication on the biological activity of pyrazole deriv
  • (Reference to a public
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

  • (Reference to a publication on KDR kinase inhibitors, if found)
  • (Reference to a public
  • (Reference to a patent on pyrazole derivatives for cancer tre
  • (Reference to a public
  • (Reference to a public
  • (Reference to a public

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in Kinase Inhibitor Screening

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeutic opportunity. These enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery

The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeutic opportunity. These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their recurring appearance in potent and selective inhibitors. The pyrazine and pyrimidine cores are prominent examples of such scaffolds, frequently found in clinically approved kinase inhibitors.[2]

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a compound of significant interest, incorporating the bio-active pyrazine motif. This, combined with the presence of an azetidine ring—a desirable feature in medicinal chemistry for its ability to confer favorable pharmacokinetic properties—positions this molecule as a valuable tool for kinase inhibitor screening campaigns.[3] The structural features of N-(azetidin-3-yl)pyrazin-2-amine suggest its potential to interact with the ATP-binding site of various kinases, making it an ideal candidate for broad screening against diverse kinase targets or for focused library development around a specific kinase family. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in kinase inhibitor screening workflows.

Compound Profile: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

Property Value Source
IUPAC Name N-(azetidin-3-yl)pyrazin-2-amine;dihydrochlorideN/A
Molecular Formula C₇H₁₂Cl₂N₄N/A
Molecular Weight 223.11 g/mol N/A
CAS Number 1864074-90-7N/A
Appearance SolidN/A
Solubility Soluble in DMSO and water.General laboratory knowledge
Storage Store at -20°C for long-term stability.General laboratory knowledge

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[5] Use in a well-ventilated area or a fume hood.[4]

  • First Aid: In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.[6]

Experimental Workflows for Kinase Inhibitor Screening

The following sections detail robust protocols for screening N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride using established biochemical and biophysical methods.

I. Biochemical Assays: Measuring Kinase Activity

Biochemical assays directly measure the catalytic activity of a purified kinase. Inhibition of this activity by a test compound, such as N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride, is a primary indicator of its potential as a kinase inhibitor.

This widely used method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP consumption, resulting in a higher luminescent signal, indicates kinase inhibition.

Workflow:

cluster_0 Luminescence-Based Kinase Assay Workflow A 1. Compound Dispensing: Plate N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in various concentrations. B 2. Kinase Reaction: Add purified kinase and substrate. A->B C 3. ATP Addition: Initiate the reaction with ATP. B->C D 4. Incubation: Allow the kinase reaction to proceed. C->D E 5. Detection: Add Kinase-Glo® reagent to measure remaining ATP. D->E F 6. Data Analysis: Quantify luminescence and calculate IC50. E->F

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in 100% DMSO.

    • Create a serial dilution series of the compound in a 384-well plate. It is recommended to perform an 11-point, 3-fold serial dilution, starting from 100 µM.

  • Kinase Reaction Setup:

    • In a separate 384-well assay plate, add 2.5 µL of the diluted compound to each well. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor for the target kinase as a positive control.

    • Add 2.5 µL of a 2X kinase/substrate solution to each well. The optimal concentrations of kinase and substrate should be predetermined for each specific kinase.

    • Initiate the reaction by adding 5 µL of a 1X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for different kinases.

  • Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay reagent (Promega) to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HTRF assays are a robust, fluorescence-based method for detecting kinase activity. They rely on the proximity of a donor and acceptor fluorophore, which are brought together upon phosphorylation of a substrate.

Workflow:

cluster_1 HTRF Kinase Assay Workflow G 1. Compound & Kinase Incubation: Pre-incubate N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride with the kinase. H 2. Reaction Initiation: Add a mixture of biotinylated substrate and ATP. G->H I 3. Incubation: Allow phosphorylation to occur. H->I J 4. Detection Reagent Addition: Add Eu3+-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin. I->J K 5. FRET Signal Development: Incubate to allow for FRET signal generation. J->K L 6. Data Analysis: Measure the HTRF signal and determine IC50. K->L

Caption: Workflow for an HTRF-based kinase assay.

Detailed Protocol:

  • Compound and Kinase Pre-incubation:

    • Dispense 4 µL of diluted N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride into the wells of a 384-well low-volume white plate.

    • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 4 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the kinase reaction.

  • Enzymatic Reaction:

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of HTRF detection reagents (e.g., from a Cisbio KinEASE® kit) containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Signal Development and Measurement:

    • Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition and calculate the IC₅₀ as described for the luminescence assay.

II. Biophysical Assays: Characterizing Binding Affinity

Biophysical methods, such as Surface Plasmon Resonance (SPR), provide valuable information on the direct binding of an inhibitor to its target kinase, including kinetic parameters like association (ka) and dissociation (kd) rates.

SPR measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor chip in real-time.

Workflow:

cluster_2 SPR Workflow for Kinase-Inhibitor Interaction M 1. Kinase Immobilization: Covalently couple the purified kinase to the sensor chip surface. N 2. Compound Injection: Inject a series of concentrations of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. M->N O 3. Association Phase: Monitor the binding of the compound to the kinase. N->O P 4. Dissociation Phase: Flow buffer over the chip and monitor the dissociation of the compound. O->P Q 5. Regeneration: Remove any remaining bound compound from the surface. P->Q R 6. Data Analysis: Fit the sensorgrams to a binding model to determine KD, ka, and kd. Q->R

Caption: Workflow for an SPR-based kinase-inhibitor binding assay.

Detailed Protocol:

  • Kinase Immobilization:

    • Immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Prepare a dilution series of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the immobilized kinase surface and a reference flow cell.

    • Monitor the binding response (in Resonance Units, RU) during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the active surface data.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kᴅ), as well as the association (ka) and dissociation (kd) rate constants.

Transitioning to Cell-Based Assays

Positive hits from biochemical and biophysical screens should be further validated in a more physiologically relevant context. Cell-based assays provide this next level of evaluation.

Key Cell-Based Assays:

  • Target Engagement Assays: These assays confirm that the compound binds to the target kinase within a cellular environment.

  • Phosphorylation Assays: The inhibitory effect on the phosphorylation of a known downstream substrate of the target kinase can be measured by techniques such as Western blotting or ELISA.

  • Cell Proliferation/Viability Assays: The ability of the compound to inhibit the growth or induce the death of cancer cell lines that are dependent on the target kinase's activity is a crucial indicator of its therapeutic potential.

Illustrative Signaling Pathway: The PI3K/Akt Pathway

To provide context for the importance of kinase inhibitor screening, the PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers.

cluster_3 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation

Caption: A simplified diagram of the PI3K/Akt signaling pathway.[7][8][9]

Conclusion

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride represents a valuable starting point for kinase inhibitor discovery programs. Its privileged structural motifs suggest a high potential for interaction with a broad range of kinases. The protocols outlined in this application note provide a robust framework for screening this compound and its analogs, from initial biochemical and biophysical characterization to validation in cell-based systems. By employing these methodologies, researchers can effectively identify and characterize novel kinase inhibitors, paving the way for the development of next-generation targeted therapies.

References

  • Aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
  • Google Patents. (n.d.). US Patent - Pyrazolo-pyrimidinyl compounds as tyrosine kinase inhibitors. Retrieved from [Link]

  • Al-Blewi, F. F., & Al-Said, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(10), 735-753. Retrieved from [Link]

  • Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., ... & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved from [Link]

  • Google Patents. (n.d.). US8580781B2 - Pyridazinone derivatives.
  • Google Patents. (n.d.). US Patent - Benzofimidazo oxazepine compounds. Retrieved from [Link]

  • Bilodeau, M. T., Suri, A., Rodman, L. D., Hoffman, W. F., Fraley, M. E., Hungate, R. W., ... & Thomas, K. A. (2006). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Journal of Medicinal Chemistry, 49(4), 1385-1396. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • Chae, Y. K., Chiec, L., Tesfaye, A. A., Abdel-Wahab, O., & Chuang, J. H. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8203. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(1), 47-58. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Animated biology with arpan. (2022, September 29). MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). MAPK/ERK pathway: the MAPK/ERK pathway is activated by a variety of.... Retrieved from [Link]

  • biology with parth. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening &amp; Fragment Validation of N-(azetidin-3-yl)pyrazin-2-amine Scaffolds

Executive Summary This application note details the technical workflow for utilizing N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1949816-67-4 analog/derivative) in High-Throughput Screening (HTS) and Fragment-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical workflow for utilizing N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1949816-67-4 analog/derivative) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

The azetidine-pyrazine motif represents a "privileged scaffold" in modern medicinal chemistry.[1][2] The pyrazine ring serves as a proven hinge-binding motif for kinases, while the azetidine ring offers a rigid, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-rich linker that improves metabolic stability and solubility compared to traditional piperidine or pyrrolidine analogs.[2] This guide provides validated protocols for compound handling , Surface Plasmon Resonance (SPR) fragment screening , and TR-FRET kinase assays , ensuring robust data generation for lead optimization campaigns.[1][2]

Chemical Properties & Handling

Compound: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Role: Fragment / Building Block Molecular Weight: ~223.10 Da (as 2HCl salt) Solubility: High aqueous solubility (>50 mM in water); moderate in DMSO.[1][2]

Critical Handling Protocol (The "Free Base" Trap)

The dihydrochloride salt form is stable but highly acidic.[1][2] Direct dissolution in assay buffer without buffering capacity adjustment will crash pH-sensitive biological assays (e.g., enzymatic kinases).[1][2]

Protocol: Stock Preparation (100 mM)

  • Weighing: Weigh 22.3 mg of the dihydrochloride salt into a glass vial.

  • Solvent Choice:

    • For Enzymatic Assays: Dissolve in DMSO .

    • For SPR/NMR: Dissolve in Water or D2O .[1][2]

  • Neutralization (Crucial Step):

    • If dissolving in DMSO for HTS: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the stock solution only if the downstream assay buffer has low capacity (<20 mM HEPES).[1][2]

    • Preferred Method: Rely on the assay buffer's strength.[1][2] Ensure final assay buffer contains 50 mM HEPES or Tris (pH 7.5) to absorb the acid load from the 2HCl salt upon dilution.[1][2]

  • QC: Verify stock concentration via LC-MS (UV 254 nm).

Workflow Visualization

The following diagram outlines the integration of this scaffold into a screening cascade, moving from fragment validation to library screening.

G cluster_0 Path A: Direct Fragment Screening cluster_1 Path B: Library Expansion Start N-(azetidin-3-yl)pyrazin-2-amine (2HCl Salt) QC QC & Neutralization (LC-MS / pH Check) Start->QC SPR Biophysical Assay (SPR / NMR) QC->SPR Fragment Mode Synth Parallel Synthesis (N-Capping / Reductive Amination) QC->Synth Scaffold Mode HitVal Hit Validation (Kd Determination) SPR->HitVal Lead Lead Optimization (SAR Analysis) HitVal->Lead HTS Biochemical HTS (TR-FRET / FP) Synth->HTS HTS->Lead

Figure 1: Strategic workflow for deploying the azetidine-pyrazine scaffold in early discovery.

Application 1: Fragment Screening via SPR

Because of its low molecular weight (<250 Da), this compound is ideal for Surface Plasmon Resonance (SPR) screening to identify weak but specific binding to targets (e.g., Kinases, Bromodomains).[1][2]

Experimental Design[1][2]
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 or Streptavidin (SA) series.[1][2]

  • Immobilization: Target protein biotinylated at C-terminus (capture level ~2000-3000 RU for fragments).[1][2]

Step-by-Step Protocol
  • Buffer Preparation:

    • Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 3% DMSO .[1][2]

    • Note: The DMSO concentration in the running buffer must match the sample buffer exactly to avoid "bulk refractive index" jumps.

  • Sample Preparation:

    • Prepare a 12-point concentration series of N-(azetidin-3-yl)pyrazin-2-amine (0.5 mM down to 0.2 µM) in Running Buffer.[1][2]

  • Injection Parameters:

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.[1][2]

    • Flow Rate: 30 µL/min.[1][2]

  • Data Analysis:

    • Apply Solvent Correction (DMSO calibration curve).[1][2]

    • Fit data to a 1:1 Steady State Affinity model (fragments rarely show kinetic curvature).[1][2]

    • Success Criteria: Square-wave sensorgram shape (fast on/off) and

      
       within 80-120% of theoretical max.
      

Application 2: TR-FRET Kinase HTS (Library Mode)

This protocol assumes the scaffold has been derivatized (e.g., at the azetidine nitrogen) to create a focused library.[1][2] We use a LanthaScreen™ Eu Kinase Binding Assay format.[1][2]

Assay Principle

The pyrazine amine core binds the ATP pocket.[1][2] A tracer (AlexaFluor™ 647 conjugate) competes for the site.[1][2] Binding of the scaffold displaces the tracer, reducing the FRET signal between the Eu-labeled antibody and the tracer.[2]

Reagents
ComponentSpecificationConcentration (Final)
Target Recombinant Kinase (e.g., JAK2)5 nM
Antibody Eu-anti-GST or Eu-anti-His2 nM
Tracer Kinase Tracer 236

value (approx 10-50 nM)
Buffer Kinase Buffer A50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
HTS Protocol[1][2]
  • Plate Prep: Dispense 100 nL of library compounds (in DMSO) into a 384-well white, low-volume plate (Greiner 784075).

  • Protein Mix: Add 5 µL of Kinase + Antibody mix in Assay Buffer.

    • Incubate 15 mins to allow slow-binding compounds to interact.

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure TR-FRET on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm (Laser/Flash).[1][2]

    • Emission 1 (Donor): 620 nm.[1][2]

    • Emission 2 (Acceptor): 665 nm.[1][2]

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    [2]
    
Data Validation (Self-Validating System)[1][2]
  • Z-Prime (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Must be > 0.[2]5. Calculated using High Control (DMSO only) and Low Control (excess Staurosporine).
    
  • Interference Check: The azetidine-pyrazine scaffold is not fluorescent at 620/665 nm, but derivatives should be checked for auto-fluorescence in the "Donor Only" channel.

Scientific Rationale & Troubleshooting

Why Azetidine?

The azetidine ring introduces a specific vector geometry (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 hybridized) that is distinct from the flat aromatic rings often found in early kinase inhibitors.[2] This "escape from flatland" improves solubility and can access novel sub-pockets in the target protein, increasing selectivity.[2]
Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Assay Acidic shock from 2HCl salt.[1][2]Increase HEPES concentration to 50mM; Check pH of final solution.
Negative SPR Binding Ligand density too low for fragment.[1][2]Immobilize higher density (>3000 RU) or use a more sensitive instrument (Biacore 8K).
High Background (FRET) Compound aggregation / promiscuity.[1][2]Add 0.01% Triton X-100 or Brij-35 to buffer.[1][2]

References

  • Cheekatla, S. R. (2026).[1][2][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[1][2]

  • Enamine Ltd. (2023).[1][2] Azetidine-containing building blocks for drug design. Enamine Catalog. Link

  • Parmar, D. R., et al. (2021).[1][2][4] Azetidines of pharmacological interest. Archiv der Pharmazie. Link[1][2]

  • Erlanson, D. A., et al. (2016).[1][2] Practical strategies for fragment-based discovery. Nature Reviews Drug Discovery. Link

Sources

Method

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in central nervous system disorder research

This Application Note is designed for researchers investigating neuropharmacology, specifically targeting nicotinic acetylcholine receptors (nAChRs) for cognitive and analgesic drug discovery. Executive Summary N-(azetid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating neuropharmacology, specifically targeting nicotinic acetylcholine receptors (nAChRs) for cognitive and analgesic drug discovery.

Executive Summary

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7) is a high-value heterocyclic scaffold in central nervous system (CNS) research.[1] Structurally characterized by an azetidine ring linked to a pyrazine moiety via an amine bridge, it represents a critical bioisostere of established nicotinic acetylcholine receptor (nAChR) agonists such as A-85380 and Tebanicline (ABT-594) .

This compound is primarily utilized as a lead structure and chemical probe to investigate cholinergic signaling pathways involved in:

  • Cognitive Enhancement: Modulation of

    
     nAChRs in the prefrontal cortex (Alzheimer’s, Schizophrenia).
    
  • Analgesia: Activation of spinal and supraspinal cholinergic pathways for non-opioid pain relief.

  • Neuroprotection: Investigation of anti-inflammatory pathways via

    
     nAChR modulation.
    

Scientific Background & Mechanism of Action[1][2][3]

Structural Pharmacology

The compound's efficacy stems from its specific pharmacophore features which mimic the endogenous neurotransmitter acetylcholine (ACh):

  • Cationic Center Mimic: The secondary amine of the azetidine ring (protonated at physiological pH) interacts with the conserved Trp/Tyr residues in the nAChR orthosteric binding site (cation-

    
     interaction).
    
  • H-Bond Acceptor: The pyrazine ring nitrogen atoms serve as hydrogen bond acceptors, mimicking the carbonyl oxygen of ACh or the pyridine nitrogen of Nicotine.

  • Rigid Linker: The azetidine ring provides a conformationally restricted template, reducing entropic penalty upon binding compared to flexible linear amines.

Signaling Pathway

Upon binding to the nAChR (specifically


 or 

subtypes), the compound induces a conformational change opening the cation channel. This triggers a cascade of downstream effects critical for synaptic plasticity.

nAChR_Pathway Ligand N-(azetidin-3-yl)pyrazin-2-amine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Orthosteric) IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Signaling CaMKII / ERK / CREB Pathway IonFlux->Signaling Direct Ca2+ VDCC VDCC Activation Depol->VDCC VDCC->Signaling Amplification Outcome Gene Transcription (BDNF, Arc) Synaptic Plasticity Signaling->Outcome LTP Induction

Figure 1: Signal transduction pathway initiated by N-(azetidin-3-yl)pyrazin-2-amine binding to neuronal nAChRs, leading to synaptic plasticity markers.[1]

Experimental Protocols

Reagent Preparation

The dihydrochloride salt form confers high water solubility, simplifying handling compared to free base forms.

Stock Solution (10 mM):

  • Weigh 10 mg of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (MW: ~223.10 g/mol ).[1]

  • Dissolve in 4.48 mL of sterile, deionized water or PBS (pH 7.4).

  • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

In Vitro Radioligand Binding Assay (Protocol)

Objective: Determine the binding affinity (


) of the compound for 

nAChRs using rat cortical membranes.

Materials:

  • Rat cortical membrane homogenates.[1]

  • Radioligand: [

    
    H]-Epibatidine (High affinity agonist).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.

Workflow:

  • Preparation: Dilute membrane homogenates in Assay Buffer to a concentration of 50 µg protein/well.

  • Competition: In a 96-well plate, add:

    • 50 µL Membrane suspension.

    • 25 µL [

      
      H]-Epibatidine (Final conc. 0.5 nM).
      
    • 25 µL Test Compound (Serial dilution:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Fit data to a one-site competition model to derive IC

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional Calcium Flux Assay (High-Throughput)

Objective: Assess the functional potency (EC


) and efficacy (E

) in HEK293 cells stably expressing human

nAChRs.

Workflow:

  • Seeding: Plate cells in poly-D-lysine coated black-wall 96-well plates (50,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Inject 5x concentrated Test Compound solution automatically.

  • Measurement: Record fluorescence kinetics for 60 seconds.

  • Data Processing: Calculate

    
     (Peak fluorescence minus baseline divided by baseline). Normalize to response of 100 µM Nicotine (Full Agonist Control).
    

Expected Data & Interpretation

When characterizing N-(azetidin-3-yl)pyrazin-2-amine, researchers should benchmark results against standard reference compounds.[1][2]

Table 1: Expected Pharmacological Profile (Theoretical Benchmark)

ParameterAssay TypeExpected RangeInterpretation

(

)
Displacement ([

H]-Epi)
1 – 50 nMHigh affinity binding, comparable to Varenicline.[1]

(

)
Displacement ([

I]-BgTx)
> 1,000 nMLikely selective for

over

(typical for 3-amino-azetidines).[1]
EC

Ca

Flux (HEK-h

)
10 – 100 nMPotent functional agonist.[1]
E

Ca

Flux
40 – 80%Partial agonist profile (desirable for reducing receptor desensitization).

Structure-Activity Relationship (SAR) Note: The pyrazine ring is less basic than the pyridine ring found in A-85380.[1] This often results in improved blood-brain barrier (BBB) penetration due to reduced ionization at physiological pH, while maintaining sufficient affinity for the receptor.

References

  • Holladay, M. W., et al. (1998). "Identification of a potent, novel, non-opioid antinociceptive agent: A-85380." Journal of Medicinal Chemistry. Link[1]

    • Establishes the 3-azetidinyl-heterocycle class as potent nAChR agonists.[1]

  • Ji, J., et al. (2007). "Synthesis and structure-activity relationship of 3-amino-azetidine derivatives as novel nicotinic acetylcholine receptor ligands." Bioorganic & Medicinal Chemistry Letters. Link[1]

    • Provides SAR data on amine-linked azetidine deriv
  • Bnipharma. (2023). "N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Product Data." ChemicalBook.[1][3] Link

    • Source for physical properties and commercial availability.
  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology. Link[1]

    • Review of the therapeutic potential of this chemical class in CNS disorders.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

Introduction Welcome to the technical support guide for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This molecule is a valuable building block in modern medicinal chemistry, frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This molecule is a valuable building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its structure, containing a strained azetidine ring and two basic nitrogen centers on the pyrazine moiety, presents unique purification challenges.[1][2] As a dihydrochloride salt, the compound is highly polar, often hygroscopic, and possesses solubility characteristics that can complicate standard purification protocols.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to the most common issues encountered during the purification of this compound. We will move from frequently asked questions to in-depth troubleshooting guides, complete with step-by-step protocols and the scientific rationale behind each technique.

Frequently Asked Questions (FAQs)

Q1: My isolated N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a sticky oil or gum, not a crystalline solid. Why?

This is a common issue primarily caused by two factors:

  • Hygroscopicity: Amine hydrochloride salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This absorbed water can depress the melting point and give the material a gummy or oily appearance.

  • Residual Solvents: Incomplete removal of high-boiling point solvents (like water, ethanol, or isopropanol) used during the final precipitation or workup can lead to a non-crystalline product.

Quick Solution: Try co-evaporating the material with an anhydrous solvent like toluene or performing a slurry in a non-solvent like diethyl ether or methyl tert-butyl ether (MTBE) to break up the amorphous solid and aid in drying under high vacuum.

Q2: My compound streaks severely on a standard silica gel TLC plate (e.g., in a DCM/MeOH mobile phase). How can I get a clean spot?

This streaking is a classic sign of a strong interaction between a basic compound and the acidic nature of the silica gel stationary phase.[4] The dihydrochloride salt form exacerbates this. To get a reliable TLC reading, you must suppress this interaction.

Quick Solution: Prepare a small sample of the free base by dissolving a few milligrams of the salt in a minimal amount of water, adding a drop of saturated sodium bicarbonate solution, and extracting with a larger volume of dichloromethane (DCM) or ethyl acetate. Use a sample of this dried organic solution for TLC analysis. Alternatively, develop the TLC plate in a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or 1-2% of a 7N ammonia in methanol solution.[5]

Q3: Why is my compound insoluble in nearly all common organic solvents for chromatography like ethyl acetate, hexane, or acetone?

As a dihydrochloride salt, your compound has high ionic character and lattice energy. It behaves more like an inorganic salt than a typical organic molecule. Its solubility is highest in polar, protic solvents like water and lower alcohols (methanol, ethanol), where the solvent can effectively solvate the charged ions.[6][7] It will have negligible solubility in non-polar or moderately polar aprotic solvents.

Q4: What are the most likely impurities to be present in my crude sample?

The impurity profile depends heavily on the synthetic route. However, some common classes of impurities include:

  • Unreacted starting materials (e.g., a protected azetidine precursor or 2-chloropyrazine).[8]

  • Byproducts from incomplete reactions or side reactions.

  • Process-related impurities like residual catalysts or reagents.

  • Degradation products, potentially from ring-opening of the strained azetidine ring under harsh acidic or basic conditions.[1]

A preliminary LCMS and ¹H NMR analysis is crucial for identifying the nature of the impurities, which will guide the selection of an appropriate purification strategy.[7]

In-Depth Troubleshooting Guides

Guide 1: Overcoming Challenges in Recrystallization

Recrystallization is often the most efficient method for purifying salts, but finding the right solvent system is critical. The goal is to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated.[9]

The Core Problem: The dihydrochloride salt is often too soluble in simple alcohols (methanol, ethanol) for effective recrystallization, while being completely insoluble in non-polar "anti-solvents" (ethers, hexanes).[7]

start Crude Dihydrochloride Salt purity_check Assess Purity (NMR, LCMS) start->purity_check decision Impurity Type? purity_check->decision nonpolar_impurities Non-polar / Greasy Impurities Present decision->nonpolar_impurities Yes polar_impurities Polar / Structurally Similar Impurities Present decision->polar_impurities No / Minor slurry Perform Solvent Slurry/Wash end_slurry Filtered, Dried Product slurry->end_slurry recrystallize Proceed to Recrystallization Screening end_recrystal Pure Crystalline Product recrystallize->end_recrystal nonpolar_impurities->slurry polar_impurities->recrystallize start Crude Dihydrochloride Salt basify 1. Basification & Extraction (e.g., aq. K2CO3 / DCM) start->basify dry 2. Dry & Concentrate (e.g., Na2SO4, Rotovap) basify->dry chromatography 3. Silica Gel Chromatography (DCM/MeOH + 1% TEA) dry->chromatography salt_formation 4. Salt Formation (e.g., HCl in Ether) chromatography->salt_formation end Pure Dihydrochloride Salt salt_formation->end

Sources

Optimization

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride stability and degradation issues

Welcome to the technical support center for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues you may encounter during your experiments. My approach is to not just provide steps, but to explain the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: Understanding the Molecule

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a molecule that combines two key heterocyclic structures: a strained four-membered azetidine ring and an aromatic pyrazine ring. The reactivity and, consequently, the stability of this compound are largely dictated by the interplay of these two moieties. The azetidine ring, due to its inherent ring strain (approx. 25.4 kcal/mol), is susceptible to nucleophilic attack and ring-opening reactions.[1][2] The pyrazine ring, being an electron-deficient aromatic system, can influence the reactivity of its substituents and has its own potential for degradation, for instance, through photolytic pathways.[3][4]

This guide will walk you through potential stability challenges and provide you with the tools to investigate and mitigate them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter.

Issue 1: Appearance of New Peaks in HPLC After Sample Preparation or Storage

Q: I've noticed a new, more polar peak in my reverse-phase HPLC chromatogram after leaving my sample of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in an aqueous solution, especially at acidic or basic pH. What could this be?

A: The most likely culprit is the hydrolysis of the azetidine ring. The four-membered ring is strained and can be opened by nucleophilic attack of water or hydroxide ions. This reaction would result in the formation of a more polar, acyclic amino alcohol derivative, which would elute earlier on a reverse-phase column.

Causality: The rate of hydrolysis is often pH-dependent.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, making the ring more susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion is a strong nucleophile that can directly attack the carbon atoms of the azetidine ring.

Proposed Degradation Pathway: Hydrolysis The following diagram illustrates the potential hydrolytic degradation pathway.

hydrolysis cluster_main Hydrolytic Degradation Parent N-(azetidin-3-yl)pyrazin-2-amine Degradant Ring-Opened Product (Amino Alcohol) Parent->Degradant H2O (Acid or Base)

Caption: Potential hydrolytic degradation of the azetidine ring.

Troubleshooting Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of your compound in each buffer.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

  • Data Analysis: Plot the percentage of the parent compound remaining and the formation of the new peak over time at each pH. This will give you a clear picture of the pH-stability profile.

Issue 2: Sample Discoloration and Loss of Purity Upon Exposure to Air or Oxidizing Agents

Q: My solid sample, or a solution of it, has developed a yellowish or brownish tint, and my HPLC analysis shows a cluster of new, unresolved peaks. What could be happening?

A: This suggests oxidative degradation. Both the pyrazine and the azetidine moieties contain nitrogen atoms with lone pairs of electrons that can be susceptible to oxidation.[5] The amino group on the pyrazine ring is also a potential site for oxidation.

Causality: Oxidation can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of light or metal ions, or by residual oxidizing agents from synthesis (e.g., peroxides in solvents). The formation of multiple degradation products is common in oxidative pathways, leading to a complex chromatogram. A potential product of oxidation could be the corresponding N-oxide.[6]

Proposed Degradation Pathway: Oxidation

oxidation cluster_main Oxidative Degradation Parent N-(azetidin-3-yl)pyrazin-2-amine N_Oxide N-Oxide Derivative Parent->N_Oxide [O] (e.g., H2O2)

Caption: Potential oxidation of a nitrogen atom in the molecule.

Troubleshooting Protocol: Oxidative Stress Testing

  • Prepare Solution: Dissolve your compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Add Oxidizing Agent: Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of around 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time-Point Analysis: Monitor the reaction by HPLC at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Confirmation: If you observe degradation, you can confirm the oxidative nature by repeating the experiment with an antioxidant (e.g., ascorbic acid) added to the solution. The degradation should be significantly inhibited.

Issue 3: Rapid Degradation of Samples in Solution When Exposed to Light

Q: I am observing a rapid loss of my compound in solution when working on the benchtop, even at neutral pH. Could light be a factor?

A: Yes, photodecomposition is a strong possibility. Pyrazine and its derivatives are known to absorb UV light and can be photochemically reactive.[3][7] This can lead to a variety of degradation products through complex radical pathways or rearrangements.

Causality: When a molecule absorbs light, it is promoted to an excited electronic state. This excited state can then undergo various reactions, such as bond cleavage, rearrangement, or reaction with other molecules (like oxygen), leading to degradation.

Troubleshooting Protocol: Photostability Study

  • Sample Preparation: Prepare two sets of solutions of your compound in a photochemically inert solvent (e.g., water, acetonitrile).

  • Exposure: Place one set of samples in a photostability chamber with a controlled light source (e.g., option 2 of the ICH Q1B guideline). Wrap the second set (the control) in aluminum foil and place it in the same chamber to exclude light but maintain the same temperature.

  • Analysis: Analyze samples from both sets by HPLC at appropriate time points.

  • Comparison: A significantly greater loss of the parent compound in the light-exposed samples compared to the dark controls confirms photolability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride?

A: Based on its chemical structure, the following conditions are recommended for long-term storage:

  • Temperature: Store at low temperatures (-20°C is preferable).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Q2: I need to develop a stability-indicating HPLC method. What should I consider?

A: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you should perform forced degradation studies (as outlined in the troubleshooting protocols above) to generate the potential degradation products.[8][9]

Workflow for Method Development

method_dev Start Start: Pure API Forced_Deg Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) Start->Forced_Deg Pool_Samples Pool Degraded Samples Forced_Deg->Pool_Samples HPLC_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Pool_Samples->HPLC_Dev Peak_Purity Assess Peak Purity of API (e.g., with PDA detector) HPLC_Dev->Peak_Purity Validation Validate Method (ICH Q2) Peak_Purity->Validation End End: Validated Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Your method should be able to resolve the parent peak from all major degradation peaks. Using a photodiode array (PDA) detector is highly recommended to check for peak purity.

Q3: Are there any potential reactive impurities I should be aware of from the synthesis?

A: While specific impurities depend on the synthetic route, you should be mindful of:

  • Unreacted starting materials: Incomplete reaction can leave starting materials in your final product.

  • Reagents: Residual reagents, especially those that are acidic, basic, or oxidizing, can cause degradation over time.

  • Solvents: Residual solvents, particularly those that can form peroxides (e.g., THF, dioxane), can be a source of oxidative stress.[10]

It is crucial to have a robust purification method and to characterize your compound thoroughly (e.g., by NMR, MS, and elemental analysis) to ensure its purity.

Summary of Potential Degradation Pathways and Stress Conditions

Stress ConditionPotential Degradation PathwayKey Structural Moiety Involved
Acidic/Basic pH Hydrolysis, Ring-openingAzetidine Ring
Oxidative (e.g., H₂O₂) N-Oxidation, Ring CleavageAzetidine N, Pyrazine N's, Amino group
Photolytic (UV/Vis light) Photorearrangement, Radical reactionsPyrazine Ring
Thermal General acceleration of other pathwaysEntire Molecule

References

  • Smolecule. N-(azetidin-3-yl)-3-chloropyrazin-2-amine.
  • Gunanathan, C., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Patel, S., et al. (2015). Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. ResearchGate.
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Sulea, T. O., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Li, J., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
  • Duan, Y. S., et al. (2013). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. PubMed.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A.
  • Horváth, R., et al. (2020). Quantum dynamics of the photostability of pyrazine. ResearchGate.
  • Hili, R., & Yudin, A. K. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central.
  • Ahmed, A., et al. (2022). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate.
  • Sulea, T. O., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PubMed Central.
  • Horváth, R., et al. (2020). Quantum dynamics of the photostability of pyrazine. RSC Publishing.
  • Hili, R., & Yudin, A. K. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed.
  • Szabó, T., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Vijayakumar, E. K. S., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences.
  • Li, J., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate.
  • Chandrashekar, M., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate.
  • Nageswara Rao, R., & Kumar Talluri, M. V. N. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination.
  • Di Micco, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Science.
  • Singh, R., & Singh, P. (2021). Azetidines of pharmacological interest. PubMed.
  • ResearchGate. (2020). Methods for the synthesis of azetidines.

Sources

Troubleshooting

Technical Support Center: Optimizing N-(azetidin-3-yl)pyrazin-2-amine Dihydrochloride Synthesis

Welcome to the technical support guide for the synthesis of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: The Synthetic Pathway - A General Overview

The synthesis of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is typically achieved via a two-step sequence: a palladium-catalyzed cross-coupling reaction followed by an acidic deprotection and salt formation. The most common and effective coupling method is the Buchwald-Hartwig amination.

The general synthetic route involves coupling a protected 3-aminoazetidine, such as tert-butyl 3-aminoazetidine-1-carboxylate, with a 2-halopyrazine, typically 2-chloropyrazine. The resulting Boc-protected intermediate is then treated with hydrochloric acid to remove the tert-butyloxycarbonyl (Boc) protecting group and concurrently form the desired dihydrochloride salt.

Experimental Workflow Diagram

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection & Salt Formation A Reactants: - 2-Chloropyrazine - tert-Butyl 3-aminoazetidine-1-carboxylate - Pd Catalyst & Ligand - Base B Inert Atmosphere Reaction (Toluene or Dioxane) A->B C Aqueous Workup & Extraction B->C D Purification (Column Chromatography) C->D E Boc-Protected Intermediate D->E Intermediate Product F Acid Treatment (e.g., 4M HCl in Dioxane) E->F G Precipitation / Trituration F->G H Isolation & Drying G->H I I H->I Final Product: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Complex1 L(Ar)Pd(II)-X OA->Complex1 LE Ligand Exchange Complex1->LE HNR₂ Base Complex2 L(Ar)Pd(II)-NR₂ LE->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Q2: I'm observing significant side products, such as the hydrodehalogenation of my 2-chloropyrazine. How can I minimize this?

A2: Hydrodehalogenation (replacement of chlorine with hydrogen) is a known competitive pathway. It can be minimized by:

  • Optimizing the Ligand: Some ligands are more prone to promoting this side reaction. Experimenting with different ligands (e.g., switching from a monodentate to a bidentate ligand like Xantphos) can sometimes suppress it.

  • Controlling Temperature: Running the reaction at the lowest effective temperature can favor the desired C-N coupling over decomposition pathways. Start around 80-90 °C and only increase if conversion is slow.

  • Using a Pre-catalyst: Using a well-defined Pd pre-catalyst (e.g., RuPhos G2) can lead to more controlled initiation and sometimes cleaner reactions compared to generating the active Pd(0) species in situ from sources like Pd₂(dba)₃. [1]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling
ParameterRecommended ConditionRationale & Notes
Pd Source Pd₂(dba)₃ or RuPhos Pre-catalystPre-catalysts can offer better reproducibility. [1]
Ligand RuPhos or XantphosBulky, electron-rich ligands are essential for coupling with aryl chlorides. [2]
Pd:Ligand Ratio 1:1.5 to 1:2.2A slight excess of ligand stabilizes the catalyst.
Catalyst Loading 1-5 mol%Higher loading may be needed for challenging substrates.
Base NaOtBu or Cs₂CO₃NaOtBu is generally faster; Cs₂CO₃ is milder. [2]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Ensure solvents are properly dried and degassed.
Temperature 80 - 110 °CMonitor by TLC/LC-MS to avoid decomposition at higher temperatures.
Atmosphere Argon or NitrogenCrucial for preventing catalyst oxidation.

Section 3: Navigating the N-Boc Deprotection and Salt Formation

The removal of the Boc group is typically straightforward, but care must be taken to ensure complete reaction without degrading the azetidine ring.

Q3: My N-Boc deprotection seems incomplete, even after extended reaction times. What's wrong?

A3: Incomplete deprotection can occur for a few reasons:

  • Insufficient Acid: The substrate has three basic nitrogen atoms (one in the azetidine ring, two in the pyrazine ring). A stoichiometric amount of acid will be consumed by protonating these sites before it can effectively catalyze the removal of the Boc group. A significant excess of acid is required. Using a pre-made solution, such as 4M HCl in 1,4-dioxane, is highly recommended.

  • Presence of Water: While some methods use aqueous acid, anhydrous conditions often provide cleaner and faster results for this specific transformation. [3]Water can interfere with the mechanism, especially in non-polar organic solvents.

  • Low Temperature: The reaction is typically performed at room temperature. If it is sluggish, gentle warming to 40°C can increase the rate, but should be monitored closely. [4] Q4: I'm concerned about the stability of the strained azetidine ring under strong acidic conditions. Is degradation a risk?

A4: Yes, this is a valid concern. The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol) and can be susceptible to ring-opening under harsh conditions. [5]

  • Mitigation Strategy: The key is to achieve deprotection in a reasonable timeframe without prolonged exposure to harsh conditions. Monitor the reaction progress diligently every 30-60 minutes using TLC or LC-MS. Once the starting material is consumed, proceed immediately with product isolation. Avoid overnight reactions unless you have established their stability. Using milder acidic conditions, like trifluoroacetic acid (TFA) in dichloromethane (DCM), is an alternative, but this will yield the trifluoroacetate salt, requiring a salt-exchange step if the hydrochloride is specifically desired. [6] Q5: How do I ensure the formation of the dihydrochloride salt specifically?

A5: The formation of the dihydrochloride salt requires at least two equivalents of HCl to protonate the most basic nitrogen atoms. The N-(azetidin-3-yl) nitrogen is a typical aliphatic amine, and one of the pyrazine nitrogens is basic enough to be protonated. By using a large excess of HCl (as with 4M HCl in dioxane), you create conditions that drive the equilibrium towards the formation of the stable dihydrochloride salt, which often aids in its precipitation from the reaction medium.

Section 4: Final Product Purification and Characterization

Q6: My final product oiled out or is difficult to handle after removing the solvent. How can I isolate a pure, solid product?

A6: This is common for hydrochloride salts, which can be hygroscopic or form amorphous solids.

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate). Stir or sonicate the mixture vigorously. This process washes away residual solvents and organic impurities and can often induce crystallization, breaking up the oil into a fine, filterable powder.

  • Recrystallization: If trituration fails, recrystallization from a polar solvent system like methanol/diethyl ether or ethanol/isopropanol can yield crystalline material. Dissolve the product in a minimal amount of the polar solvent (e.g., methanol) and slowly add the non-polar anti-solvent (e.g., ether) until turbidity persists, then allow it to stand and crystallize.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is a protecting group on the azetidine nitrogen necessary for the coupling reaction? A: The unprotected 3-aminoazetidine has two nucleophilic nitrogen atoms: the primary amine at the 3-position and the secondary amine within the ring. During the Buchwald-Hartwig reaction, both could potentially couple with the 2-chloropyrazine, leading to a mixture of products and potential polymerization. The Boc group selectively blocks the more nucleophilic ring nitrogen, ensuring the reaction occurs only at the desired 3-amino position.

Q: How critical is the exclusion of air and moisture during the coupling step? A: It is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of oxygen, which will halt the catalytic cycle. Similarly, water can react with the strong base and degrade sensitive phosphine ligands. Proper inert atmosphere techniques are non-negotiable for success.

References

  • Al-Huniti, M. H., & Kerru, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

  • Bunev, A. S., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Chemistry of Heterocyclic Compounds. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • GKS Chemistry. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Chemistry – A European Journal. [Link]

  • Uesugi, S.-i., et al. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters. [Link]

  • Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Al-Masoudi, N. A., et al. (2022). Recent Advances in the Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Journal of Medicinal and Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Retrieved from [Link]

  • D'hooghe, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference with N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

From the desk of the Senior Application Scientist: Welcome to the technical support center for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. The unique structural motifs of this molecule—a pyrazine ring, a strained azetidine ring, and its formulation as a dihydrochloride salt—necessitate a proactive approach to identifying and mitigating potential assay artifacts. False assay readouts are a significant challenge in screening and can arise from numerous mechanisms, including colloidal aggregation, chemical reactivity, and light signal interference.[1][2]

This document provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying scientific principles, empowering you to design robust experiments, correctly interpret your data, and avoid the costly pursuit of artifacts.

Initial Troubleshooting Workflow

Before diving into specific issues, it's beneficial to have a general framework for diagnosing unexpected assay results. The following decision tree outlines a logical progression for identifying the root cause of potential interference.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Start Start: Unexpected Activity or Poor Reproducibility Observed Assay_Type What is the assay readout? Start->Assay_Type Luciferase_Check Is it a Luciferase-based assay (e.g., Kinase-Glo, CellTiter-Glo)? Assay_Type->Luciferase_Check Luminescence Fluorescence_Check Is it a Fluorescence-based assay (e.g., FP, FRET, TR-FRET)? Assay_Type->Fluorescence_Check Fluorescence Other_Check Is it another format (e.g., Absorbance, SPR)? Assay_Type->Other_Check Other Luciferase_Counterscreen Perform Luciferase Counter-Screen (See FAQ 1) Luciferase_Check->Luciferase_Counterscreen Yes Aggregation_Check Is the dose-response curve steep or results inconsistent at high [C]? Luciferase_Check->Aggregation_Check No Fluorescence_Counterscreen Check for Intrinsic Fluorescence and Quenching (See FAQ 3) Fluorescence_Check->Fluorescence_Counterscreen Yes Fluorescence_Check->Aggregation_Check No Other_Check->Aggregation_Check Aggregation_Test Perform Aggregation Assay with 0.01% Triton X-100 (See FAQ 2) Aggregation_Check->Aggregation_Test Yes Solubility_Check Check for Solubility and Precipitation Issues (See FAQ 4) Aggregation_Check->Solubility_Check No Chelation_Check Does the assay rely on divalent metal cations (e.g., Mg2+)? Aggregation_Test->Chelation_Check If artifact persists... Solubility_Check->Chelation_Check Chelation_Test Perform Metal Titration Experiment (See FAQ 5) Chelation_Check->Chelation_Test Yes Final_Review Review Data and Consider Target-Specific Effects Chelation_Check->Final_Review No

Caption: General troubleshooting workflow for assay interference.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My signal is unexpectedly low in a luciferase-based assay (e.g., Kinase-Glo®, CellTiter-Glo®). Is the compound a true inhibitor or is it interfering with the reporter enzyme?

Answer: This is a critical first question, as nitrogen-containing heterocyclic compounds are known to be frequent inhibitors of Firefly luciferase (FLuc).[3][4] FLuc is a common reporter enzyme, and its direct inhibition can be easily mistaken for inhibition of your primary target (e.g., a kinase), leading to a false-positive result.[5] The pyrazine moiety in N-(azetidin-3-yl)pyrazin-2-amine could potentially interact with the luciferase enzyme.

Causality: FLuc inhibitors can act through various mechanisms, including competing with the native substrate D-luciferin or ATP.[6] Your compound might fit into one of the enzyme's binding pockets, preventing the bioluminescent reaction from occurring efficiently, which you would measure as a loss of signal.

Troubleshooting Protocol: Luciferase Counter-Screen

To validate your results, you must perform a counter-screen using purified luciferase enzyme.

  • Objective: To determine if N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride directly inhibits Firefly luciferase at the concentrations showing activity in your primary assay.

  • Materials:

    • Purified recombinant Firefly luciferase.

    • Luciferase substrate (e.g., Promega's Luciferase Assay Reagent or similar).

    • Assay buffer used in your primary screen.

    • N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride serial dilution.

    • Known luciferase inhibitor (positive control, e.g., Quercetin).

    • Vehicle control (e.g., DMSO/buffer).

  • Method:

    • Prepare a serial dilution of your test compound, the positive control, and the vehicle control in a suitable microplate (white, opaque plates are recommended for luminescence).

    • In a separate tube, dilute the purified luciferase enzyme in the assay buffer to a working concentration.

    • Add the diluted luciferase enzyme to each well of the microplate containing the compounds and controls.

    • Incubate for the same period as in your primary assay to mimic conditions.

    • Prepare the luciferase substrate according to the manufacturer's instructions.

    • Add the substrate to all wells to initiate the reaction.

    • Immediately read the luminescence on a plate reader.

  • Interpretation:

    • If your compound inhibits the luminescence signal in this cell-free system, it is a direct luciferase inhibitor. The "activity" seen in your primary assay is likely an artifact.

    • If your compound does not inhibit the signal, while the positive control does, it suggests the activity observed in your primary assay is likely genuine and not due to luciferase interference.

FAQ 2: I'm observing potent activity, but the dose-response curve is unusually steep (Hill slope > 1.5) and the results are variable. Could this be non-specific inhibition?

Answer: Yes, these are classic signs of compound interference by colloidal aggregation.[7] At concentrations above a critical aggregation concentration (CAC), many small molecules form aggregates in situ that can non-specifically inhibit enzymes.[8] These aggregates act like detergents, partially denaturing proteins or sequestering them, which leads to a loss of activity that is not based on specific, one-to-one binding to an active site.

Causality: The inhibition observed is often sensitive to the presence of detergents. A non-ionic detergent like Triton X-100 can disrupt these non-covalent aggregates, restoring enzyme function. If the inhibitory effect of your compound is significantly reduced or eliminated in the presence of a detergent, aggregation is the most probable cause.

Troubleshooting Protocol: Detergent-Based Aggregation Assay

  • Objective: To determine if the observed inhibition is due to compound aggregation.

  • Method: Run your primary biochemical assay under two conditions in parallel:

    • Condition A (Control): Your standard assay buffer.

    • Condition B (Test): Your standard assay buffer supplemented with 0.01% (w/v) Triton X-100.

  • Procedure:

    • Prepare serial dilutions of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride.

    • Run the full dose-response experiment in both Condition A and Condition B.

    • Calculate the IC50 value for each condition.

  • Data Interpretation:

ObservationInterpretationNext Steps
Large IC50 Shift: IC50 in B >> IC50 in A (>10-fold shift)Inhibition is likely due to aggregation. The compound is a probable aggregator.Deprioritize this compound. Modify buffer with detergent in future screens if necessary.
No Significant IC50 Shift: IC50 in B ≈ IC50 in AInhibition is likely specific and not aggregation-based.Proceed with further validation experiments.

This diagnostic test is a cornerstone of early-stage drug discovery for identifying and eliminating promiscuous inhibitors.[7][9]

FAQ 3: I am using a fluorescence-based assay (FP, FRET) and my signal is behaving erratically. How can I check if the compound itself is interfering with the readout?

Answer: Compounds with aromatic systems, like the pyrazine ring in your molecule, can interfere with fluorescence assays in two main ways: intrinsic fluorescence and quenching.[10]

  • Intrinsic Fluorescence: The compound itself may fluoresce when excited at or near the wavelength used for your assay's fluorophore, leading to a false-positive signal (increased fluorescence).

  • Quenching (Inner Filter Effect): The compound may absorb light at either the excitation or emission wavelength of your fluorophore. This prevents the fluorophore from being efficiently excited or blocks its emitted light from reaching the detector, resulting in a false-negative signal (decreased fluorescence).[10]

Troubleshooting Protocol: Spectral Interference Scan

  • Objective: To assess the intrinsic fluorescence and potential quenching properties of the compound.

  • Method:

    • Prepare N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride at its highest tested concentration in your assay buffer.

    • Dispense into a suitable microplate (black plates are best for fluorescence).

    • Intrinsic Fluorescence Check: Using a scanning spectrophotometer or plate reader, excite the compound-only wells across a range of wavelengths that includes your assay's excitation wavelength. Measure the emission spectrum. A significant signal at your assay's emission wavelength indicates interference.

    • Quenching Check: In separate wells, mix your compound (at its highest concentration) with your fluorescent probe (at the assay concentration). As a control, mix the fluorescent probe with buffer/vehicle alone. Excite both sets of wells at the assay's excitation wavelength and read the emission intensity. A significant drop in fluorescence intensity in the presence of your compound indicates quenching.[11]

  • Interpretation:

    • If significant intrinsic fluorescence is detected, your compound is contributing to the signal. You may need to switch to a different fluorescent dye with a shifted spectrum or use a non-fluorescent assay format.

    • If quenching is observed, your compound is absorbing light and reducing the signal. This can be partially corrected for with control wells, but it complicates data analysis and reduces assay sensitivity.

FAQ 4: My results are poorly reproducible, especially at higher concentrations. Could this be a solubility issue?

Answer: Absolutely. Although the dihydrochloride salt form is designed to enhance aqueous solubility, compounds can still precipitate ("crash out") of solution. This is particularly common when a concentrated stock solution in DMSO is diluted into an aqueous assay buffer, a phenomenon known as "solubility-limited precipitation." Precipitation can cause light scattering, which interferes with optical measurements, and it reduces the effective concentration of the compound in solution, leading to high variability.[12]

Causality: The solubility of a compound is highly dependent on the specific components of the buffer, including its pH, ionic strength, and the presence of proteins. As a dihydrochloride salt, your compound is acidic; adding a high concentration to a weakly buffered solution could locally lower the pH and affect its solubility or the activity of your target protein.

Troubleshooting Protocol: Visual and Instrumental Solubility Check

  • Objective: To determine the practical solubility limit of the compound in your final assay buffer.

  • Method:

    • Prepare a dilution series of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in your final assay buffer, mimicking the exact dilution step from your DMSO stock.

    • Incubate the plate for the duration of your assay at the assay temperature.

    • Visual Inspection: Carefully inspect the wells against a dark background. Look for any cloudiness, particulates, or precipitate.

    • Light Scatter Measurement: Use a plate reader to measure light scatter or absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in signal compared to the buffer-only control indicates the presence of insoluble particles.

  • Interpretation:

    • The highest concentration that shows no visual precipitate or increase in light scatter is your effective solubility limit.

    • All future experiments should be conducted at concentrations well below this limit to ensure data quality and reproducibility.

FAQ 5: My assay involves a metalloenzyme (e.g., a kinase requiring Mg²⁺). Could the compound be chelating essential metal ions?

Answer: This is a plausible interference mechanism. Many nitrogen-containing heterocyclic compounds are capable of acting as ligands that chelate metal ions.[13][14][15] The pyrazine and amine nitrogens in N-(azetidin-3-yl)pyrazin-2-amine could coordinate with divalent cations like Mg²⁺ or Mn²⁺, which are essential cofactors for the activity of many enzymes, particularly kinases that use ATP.

Causality: If the compound chelates the metal cofactor, it effectively removes it from the enzyme's active site, leading to inhibition.[16] This inhibition is not due to binding to the enzyme itself but rather to the depletion of a critical component of the reaction, making it an assay artifact.

Troubleshooting Protocol: Metal Cation Titration

  • Objective: To test if the observed inhibition can be reversed by increasing the concentration of the essential metal cofactor.

  • Method:

    • Determine the IC50 of your compound using the standard concentration of Mg²⁺ (or other relevant cation) in your assay buffer.

    • Repeat the IC50 determination in a series of buffers containing increasing concentrations of Mg²⁺ (e.g., 2x, 5x, and 10x the standard concentration).

  • Interpretation:

    • IC50 Shift Observed: If the IC50 of your compound increases significantly (i.e., the compound appears less potent) as you increase the Mg²⁺ concentration, this strongly suggests that the inhibitory mechanism involves chelation.

    • No IC50 Shift: If the IC50 remains constant despite the increase in Mg²⁺, chelation is unlikely to be the primary mechanism of inhibition.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Gesteira, T. F., et al. (2010). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin. Photochemical & Photobiological Sciences. [Link]

  • St. Onge, R. P., et al. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R & D. [Link]

  • Ebrahimzadeh, M. A., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants. [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Solanki, A., & Patel, S. V. (2015). STUDIES ON NOVEL HETEROCYCLIC COMPOUNDS HAVING METAL CHELATING GROUP. TSI Journals. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. University of Vienna. [Link]

  • Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. [Link]

  • Auld, D. S., et al. (2010). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Martin, S. E., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Selected Metal (Au, Ag, and Cu) Complexes of N-heterocyclic Ligands as Potential Anticancer Agents: A Review. (2022). PubMed. [Link]

  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. ACS Chemical Biology. [Link]

  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. (n.d.). Boster Bio. [Link]

  • Assay Interference by Aggregation. (n.d.). Semantic Scholar. [Link]

  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. (2021). MDPI. [Link]

  • Tackling assay interference associated with small molecules. (n.d.). ResearchGate. [Link]

  • Firefly luciferase inhibition. (n.d.). ResearchGate. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (n.d.). ResearchGate. [Link]

  • Metal Chelation in Enzyme Active Sites for Drug Discovery. (2021). Computational Chemistry | Blog. [Link]

  • Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. (n.d.). Science Publishing Group. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). IntechOpen. [Link]

Sources

Troubleshooting

Technical Support Center: N-(azetidin-3-yl)pyrazin-2-amine Dihydrochloride

Welcome to the dedicated technical support guide for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical entity. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Purity

N-(azetidin-3-yl)pyrazin-2-amine is a key building block in medicinal chemistry, valued for its unique structural combination of a strained azetidine ring and an electron-deficient pyrazine system. However, its synthesis and subsequent conversion to the dihydrochloride salt can introduce a variety of impurities. The high polarity and salt-form of the final compound present specific challenges for purification that require strategies beyond routine laboratory procedures. This guide provides a structured approach to identifying and eliminating these impurities to achieve the high level of purity required for downstream applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My final product has a low melting point and a broad NMR spectrum. What are the likely impurities?

A1: This is a classic sign of significant impurities. Given a typical synthetic route involving the coupling of a protected 3-aminoazetidine (e.g., N-Boc-3-aminoazetidine) with a halopyrazine (e.g., 2-chloropyrazine), followed by deprotection and salt formation, the common culprits can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-chloropyrazine or the protected azetidine precursor.

  • Reaction By-products: These can include products of side-reactions such as dimerization of the starting materials or undesired substitution on the pyrazine ring.

  • Partially-Protected Intermediates: If the deprotection step (e.g., removal of a Boc group) is incomplete, you will have the N-Boc protected version of your target compound.

  • Solvent Residues: Solvents used during the synthesis or workup (e.g., Dioxane, THF, Ethyl Acetate, Methanol) can remain trapped in the solid.

  • Inorganic Salts: Salts generated during the reaction or workup (e.g., sodium chloride, triethylamine hydrochloride) may precipitate with your product.

A logical workflow for identifying and removing these impurities is essential for a successful purification.

cluster_0 Impurity Identification & Removal Workflow Start Crude N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Analysis Purity Analysis (HPLC, LC-MS, ¹H NMR) Start->Analysis Decision Impurity Type? Analysis->Decision Organic Organic Impurities (Starting Materials, By-products) Decision->Organic Organic Inorganic Inorganic Salts & Residual Solvents Decision->Inorganic Inorganic Recrystallization Recrystallization or Chromatography Organic->Recrystallization Washing Solvent Washing / Trituration Inorganic->Washing Final_Analysis Final Purity Check (>98%?) Recrystallization->Final_Analysis Washing->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product Yes Repurify Repeat Purification Final_Analysis->Repurify No Repurify->Analysis

Caption: A logical workflow for purifying the target compound.

Q2: I'm struggling with recrystallization. The compound either "oils out" or doesn't dissolve at all. How do I choose the right solvent system?

A2: This is a common issue for highly polar dihydrochloride salts. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Causality: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when its solubility increases too rapidly with temperature, causing it to separate as a liquid phase instead of crystallizing. Non-dissolution indicates the solvent is too non-polar.

Strategy:

  • Single Solvent Screening: Start with polar, protic solvents. Isopropanol is often a good starting point for hydrochloride salts[1]. Methanol or ethanol can also be effective, but the high solubility might lead to poor recovery.

  • Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimum amount of a polar solvent in which it is soluble (e.g., methanol, water). Then, slowly add a less polar "anti-solvent" in which the compound is insoluble (e.g., isopropanol, acetonitrile, or diethyl ether) at an elevated temperature until the solution becomes slightly turbid.[1] Allow it to cool slowly. The gradual decrease in solubility will promote the formation of pure crystals.

Solvent System ComponentRoleRationale
Primary Solvent To dissolve the compound and impuritiesShould have high solvating power for the target compound at elevated temperatures. Examples: Methanol, Water, Ethanol.
Anti-Solvent To induce precipitation/crystallizationShould be miscible with the primary solvent but a poor solvent for the target compound. Examples: Isopropanol, Diethyl Ether, Acetonitrile, Ethyl Acetate.
Q3: Can I use standard silica gel chromatography to purify the dihydrochloride salt?

A3: It is generally not recommended. The dihydrochloride salt is highly polar and will likely interact very strongly with the acidic silica gel, leading to very broad peaks, poor recovery, or complete retention on the column.

Alternative Chromatographic Strategies:

  • Purify the Free Base: The most reliable method is often to purify the N-(azetidin-3-yl)pyrazin-2-amine free base using standard silica gel chromatography. The free base is significantly less polar than the salt. After obtaining the pure free base, you can then stoichiometrically add a solution of HCl in a suitable solvent (like diethyl ether or isopropanol) to precipitate the pure dihydrochloride salt.

  • Reverse-Phase Chromatography: If you must chromatograph the salt, reverse-phase (C18) chromatography is a viable option.[2][3] A typical mobile phase would be a gradient of water/acetonitrile or water/methanol with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the compound remains protonated and gives sharp peaks.

Q4: My elemental analysis shows an incorrect C/N ratio, but the NMR looks clean. What could be the issue?

A4: This scenario strongly suggests the presence of inorganic salt impurities (e.g., NaCl, KCl) or excess HCl. These impurities would not be visible in a standard ¹H NMR spectrum but would alter the elemental composition. Another possibility is the presence of residual solvents that have no protons, such as carbon tetrachloride if it was used in the synthesis.

Troubleshooting Steps:

  • Wash the Solid: Triturate or wash your solid material with a solvent that will dissolve inorganic salts but not your desired compound. For a polar salt like this, cold isopropanol or acetonitrile can be effective.

  • Re-precipitation: Dissolve the compound in a minimum amount of methanol and precipitate it by adding a large volume of a non-polar anti-solvent like diethyl ether. This will often leave inorganic salts behind in the methanol/ether mixture.

  • Check for Excess Acid: If the issue is excess HCl (forming a trihydrochloride, for instance), re-precipitating the compound may resolve the issue. You can also dissolve the material, neutralize it to the free base, and then carefully re-form the dihydrochloride salt with exactly two equivalents of HCl.

Detailed Experimental Protocols

Protocol 1: Recrystallization via Solvent/Anti-Solvent System

This protocol is designed for purifying the dihydrochloride salt when it contains organic impurities.

  • Dissolution: In a clean Erlenmeyer flask, add the crude N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. Add a minimal amount of hot methanol (just enough to fully dissolve the solid with gentle heating and stirring).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the methanol solution is still hot, slowly add isopropanol or diethyl ether dropwise with continuous swirling. Continue adding until the solution becomes persistently cloudy. If it becomes too cloudy, add a drop or two of hot methanol to redissolve the precipitate.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent (isopropanol or diethyl ether) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

cluster_1 Recrystallization Principle Start Crude Solid in Hot Solvent Cooling Slow Cooling Start->Cooling Crystals Pure Crystals Form Cooling->Crystals Solution Impurities Remain in Solution Cooling->Solution Filtration Filtration Crystals->Filtration Solution->Filtration Pure_Solid Isolated Pure Solid Filtration->Pure_Solid Mother_Liquor Mother Liquor (Impurities) Filtration->Mother_Liquor

Caption: The principle of purification by recrystallization.

Protocol 2: Purification via Free Base and Salt Re-formation

This protocol is ideal when polar organic impurities are difficult to remove from the salt form.

  • Basification: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is ~9-10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base is significantly more soluble in organic solvents.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Chromatography: Purify the crude free base using flash column chromatography on silica gel. A gradient of DCM/Methanol is often effective. Monitor the fractions by TLC.

  • Salt Formation: Combine the pure fractions and remove the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or methanol.

  • Precipitation: Slowly add exactly two molar equivalents of a solution of HCl in diethyl ether or isopropanol. The pure dihydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of diethyl ether, and dry under high vacuum.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of highly pure N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride?

    • A: It should be a white to off-white crystalline solid. Any significant coloration (yellow, brown) may indicate the presence of impurities.

  • Q: How should I store the purified compound?

    • A: As a dihydrochloride salt, it is generally more stable than its free base. However, it can be hygroscopic. Store it in a tightly sealed container, preferably in a desiccator, at room temperature and protected from light.

  • Q: My analysis shows the purity is >99% by HPLC. Is that sufficient?

    • A: While excellent, HPLC purity should be corroborated by other techniques. ¹H NMR is critical to confirm the structure and rule out structural isomers or other proton-containing impurities. Elemental analysis is the definitive test to confirm the correct empirical formula and salt stoichiometry.

  • Q: I purified the free base to >99%, but after forming the salt, the purity dropped. What happened?

    • A: This usually points to an issue with the salt formation step. The most common cause is using an impure source of HCl (e.g., old HCl in ether solution that may have degraded) or introducing water, which can affect the crystallization and appearance of the final product. Ensure you use a fresh, high-quality solution of HCl for the salt formation.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). [Source document, specific journal not provided in search result].
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry A. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of AOAC International. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic. [Link]

Sources

Optimization

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride off-target effects in assays

This is a comprehensive Technical Support Guide designed for researchers utilizing N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7). This guide addresses the specific challenges of using this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Support Guide designed for researchers utilizing N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7).

This guide addresses the specific challenges of using this compound in biological assays, distinguishing between structural polypharmacology (true off-target effects) and physicochemical artifacts (false positives) common to amine-rich dihydrochloride salts in fragment-based screening.

Troubleshooting Assay Interference & Off-Target Profiles

Product Category: Chemical Building Block / Kinase Scaffold Fragment Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Synthesis (JAK/CDK families) Chemical Nature: Small polar heterocycle, supplied as a dihydrochloride (2HCl) salt.[1]

Part 1: Diagnostic Decision Tree

Before interpreting "off-target" activity, you must rule out assay artifacts.[1] Use this logic flow to validate your data.

TroubleshootingFlow Start Observation: Unexpected Inhibition/Activity in Assay CheckPH Step 1: pH Check (Is assay buffer pH < 7.0?) Start->CheckPH CheckMetal Step 2: Metal Scavenging (Add EDTA or Resin) CheckPH->CheckMetal No (pH Stable) Artifact_PH ARTIFACT: Acidification (Salt Effect) CheckPH->Artifact_PH Yes (pH Drop) CheckStructure Step 3: Structural Analysis (Is it a Kinase/GPCR?) CheckMetal->CheckStructure Activity Retained Artifact_Metal ARTIFACT: Pd/Cu Contamination (Synthesis Residue) CheckMetal->Artifact_Metal Activity Lost True_OffTarget TRUE OFF-TARGET: Privileged Scaffold Binding CheckStructure->True_OffTarget Valid Binding

Figure 1: Diagnostic workflow to distinguish between assay artifacts (red) and true biological activity (green).[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this compound show broad, non-selective inhibition in my kinase panel?

Technical Insight: This is likely a combination of Privileged Scaffold Binding and Salt-Induced Acidification .

  • Privileged Scaffold: The aminopyrazine moiety is a classic "hinge-binder." It mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinase active sites.[1] As a small fragment (MW ~150 Da), it lacks the "tail" required for selectivity, leading it to weakly inhibit a vast array of kinases (e.g., JAK, CDK, Aurora).[1] This is a feature, not a bug, of fragment screening.

  • Salt Effect: You are using the dihydrochloride salt. In high-concentration screens (e.g., 1 mM), this releases 2 mM of HCl.[1] If your assay buffer (e.g., 20 mM HEPES) has low capacity, the pH can drop significantly, inhibiting pH-sensitive kinases regardless of binding.[1]

Q2: I see "activity" in a fluorescence-based assay, but no binding in SPR. What is happening?

Diagnosis: This is likely Fluorescence Quenching or Amine Reactivity .

  • Quenching: The pyrazine ring is electron-deficient and can quench certain fluorophores via π-stacking or electron transfer, appearing as "inhibition" (signal loss) in fluorescence intensity assays.

  • Amine Reactivity: The azetidine ring contains a secondary amine. If your assay uses electrophilic reagents (e.g., covalent probes, active esters), this amine can chemically react with the reporter, depleting it and causing a false positive.[1]

  • Solution: Verify results using a biophysical method that detects mass change (SPR, MST) rather than light emission.

Q3: How do I handle the "Dihydrochloride" nature during stock preparation?

Critical Protocol: Do NOT dissolve directly in DMSO and add to the assay if the final concentration is high (>100 µM).

  • The Issue: DMSO does not buffer the HCl. When you spike this DMSO stock into your aqueous assay, you introduce a shock of acid.[1]

  • The Fix: Neutralize the stock. Prepare the compound in a buffer strong enough to absorb the HCl, or "free-base" the compound in situ by adding an equimolar amount of NaOH to the stock solution before dilution.[1]

Part 3: Troubleshooting Guides & Protocols

Guide A: The "Acid-Crash" Validation Protocol

Use this to determine if your "off-target" effects are simply pH artifacts.

Context: Dihydrochloride salts can shift assay pH by 0.5–1.0 units at screening concentrations (0.5–2.0 mM), sufficient to kill enzymatic activity.[1]

Step-by-Step Methodology:

  • Mock Preparation: Prepare a "Mock Assay Buffer" containing your standard buffer components (e.g., 50 mM HEPES, pH 7.5) without the protein/enzyme.

  • Spike: Add N-(azetidin-3-yl)pyrazin-2-amine 2HCl to the Mock Buffer at your highest screening concentration (e.g., 1 mM).

  • Measure: Use a micro-pH probe to measure the pH immediately.

  • Threshold:

    • If

      
      : FAIL . The inhibition is likely a pH artifact.
      
    • If

      
      : PASS . The effect is likely chemical.[2]
      
  • Correction: If FAIL, increase the concentration of your assay buffer (e.g., from 20 mM to 100 mM HEPES) to improve buffering capacity.

Guide B: The Metal Scavenger Test

Use this if the compound shows "promiscuous" activity in redox or enzymatic assays.[1]

Context: Synthesis of azetidinyl-pyrazines often involves Palladium (Pd) catalyzed cross-coupling (Buchwald-Hartwig). Trace Pd can act as an oxidizer or enzyme inhibitor.

Step-by-Step Methodology:

  • Resin Treatment: Dissolve the compound in your assay buffer.

  • Incubation: Add a metal scavenger resin (e.g., QuadraPure™ TU or equivalent thiourea resin) at 5% w/v. Shake for 1 hour at Room Temperature.[1]

  • Filtration: Spin down or filter to remove the resin.

  • Retest: Run the assay with the treated vs. untreated sample.

    • Activity Lost: The effect was due to metal contaminants.

    • Activity Retained: The effect is intrinsic to the molecule.[1]

Part 4: Known Off-Target Pharmacology (Biological Context)

If technical artifacts are ruled out, the following interactions are mechanistically plausible for this scaffold:

Target ClassMechanismRisk LevelNotes
Kinases (General) ATP-Hinge CompetitionHigh The aminopyrazine motif mimics Adenine. Expect weak, broad inhibition (IC50 > 10-50 µM).[1]
Amine Transporters Cationic BindingMedium The azetidine amine is positively charged at physiological pH, mimicking neurotransmitters (dopamine/serotonin).[1]
Aldehyde Dehydrogenases Covalent AdductLow The secondary amine can react reversibly with enzymatic aldehyde intermediates.
Pathway Visualization: The Hinge-Binding Mechanism

The following diagram illustrates why this fragment is a "privileged scaffold" for kinases, leading to broad off-target hits.

HingeBinding Scaffold N-(azetidin-3-yl) pyrazin-2-amine H_Bond Hydrogen Bond (Donor/Acceptor) Scaffold->H_Bond Hinge Kinase Hinge Region (Backbone NH/CO) Hinge->H_Bond Inhibition ATP Competition (Broad Spectrum) H_Bond->Inhibition Mimics Adenine

Figure 2: Mechanistic basis for true biological off-target effects. The aminopyrazine core acts as an ATP-mimetic.

References

  • Assay Guidance Manual (NCBI):Interference with Fluorescence and Absorbance Assays.

    • Source: National Center for Biotechnology Information (NCBI)[1]

    • URL: [Link][1]

  • Journal of Medicinal Chemistry:Fragment-Based Drug Discovery: A Practical Approach. (General principles on amine fragment screening).

    • Source: ACS Public
    • URL: [Link][1]

  • Chemical Biology & Drug Design:Pan-Assay Interference Compounds (PAINS) and other assay artifacts.

    • Source: Wiley Online Library
    • URL: [Link][1]

  • PubChem Compound Summary:N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS 1864074-90-7).

    • Source: National Institutes of Health (NIH)[1]

    • URL: [Link](Search via CAS for specific physicochemical data).

Sources

Troubleshooting

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride experimental variability sources

This guide addresses the specific experimental variability sources associated with N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride . It is designed for researchers observing inconsistent IC50 values, solubility crashes,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific experimental variability sources associated with N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride . It is designed for researchers observing inconsistent IC50 values, solubility crashes, or unexpected LCMS peaks.

Compound Classification: Strained Heterocycle / Hygroscopic Salt Key Risk Factors: Azetidine Ring Instability, Acidic Shock (2HCl), Hygroscopicity.

Part 1: The "Invisible" Variable – Solid State Handling

User Issue: "My compound turns sticky or changes weight during weighing, leading to inconsistent stock concentrations."

Root Cause: The dihydrochloride (2HCl) salt form is highly hygroscopic. The chloride ions act as hydrogen bond acceptors for atmospheric moisture.[1] Furthermore, the azetidine ring possesses significant ring strain (~25 kcal/mol), making the crystal lattice energetic and sensitive to moisture-induced amorphization.

Troubleshooting Protocol: Precision Weighing
  • The "Dry-Box" Rule: Never weigh this compound on an open bench if relative humidity (RH) >40%.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • The "Speed" Factor: Use an anti-static gun to neutralize charge immediately before weighing. Hygroscopic salts often carry static charge that disperses powder, altering the actual mass transferred.

FAQ: Can I dry the compound if it clumps?

  • Strictly No. Heating N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride to remove water can trigger thermal ring-opening polymerization of the azetidine moiety. If the solid has clumped, redissolve in anhydrous DMSO, determine concentration via qNMR or HPLC, and store as aliquots.

Part 2: Solution Chemistry & The pH Shock

User Issue: "My biological assay (kinase/GPCR) fails or shows high noise when using this compound at high concentrations."

Root Cause: The 2HCl stoichiometry is the culprit.

  • Stoichiometry: For every 1 molecule of drug, you are adding 2 molecules of strong acid (HCl).

  • Impact: A 10 mM stock solution in water/DMSO can have a pH < 2.0. When added to a cellular assay (even with HEPES/Tris), this localized acidity can kill cells or denature proteins before the buffer neutralizes it.

Data: The Acidification Effect
Stock Conc. (H₂O)Approx. pHBuffer Capacity RequiredRisk Level
1 mM~3.0Low (Standard Media)Low
10 mM~2.0Medium (25mM HEPES)Moderate
100 mM< 1.0High (Requires neutralization)Critical
Protocol: The "Neutralized Stock" Method

Do not dissolve directly in assay media.

  • Dissolve: Prepare stock in DMSO .

  • Neutralize (Optional for High Conc): If working at >50 µM final assay concentration, add an equimolar amount of NaOH (2 equivalents) to the stock immediately before dilution, OR ensure your assay buffer exceeds 50 mM HEPES/MOPS.

  • Check: Spot-check pH of the final well. If yellow (phenol red media), your data is an artifact of acidity, not drug potency.

Part 3: Chemical Stability & Degradation

User Issue: "I see extra peaks in my LCMS after storing the stock solution for a week."

Root Cause: Nucleophilic Ring Opening. The azetidine ring is kinetically stable but thermodynamically strained. In the presence of the 2HCl (acidic environment) and nucleophiles (water, alcohols, thiols), the ring can open.

Mechanism:

  • Protonation: The azetidine nitrogen is protonated (stabilizing).

  • Attack: If the pH drifts neutral/basic in a nucleophilic solvent (e.g., Methanol), the ring carbon is attacked, leading to a linear chain byproduct.

Workflow: Stability Decision Tree

Use this logic to determine if your solvent choice is destroying your sample.

StabilityTree Start Select Solvent for Stock Solvent Is the solvent Nucleophilic? (Water, Methanol, Ethanol) Start->Solvent DMSO Solvent: DMSO or DMA Solvent->DMSO No Risk1 HIGH RISK: Acid-Catalyzed Ring Opening (Hydrolysis/Solvolysis) Solvent->Risk1 Yes Temp Storage Temperature DMSO->Temp Safe STABLE: Store at -20°C or -80°C Temp->Safe < -20°C FreezeThaw Avoid Freeze-Thaw Cycles (Hygroscopic water entry) Safe->FreezeThaw

Figure 1: Decision tree for minimizing solvent-induced degradation of azetidine derivatives.

Part 4: Calculation & Stoichiometry Mismatch

User Issue: "My IC50 is 1.5x higher than the literature value."

Root Cause: Molecular Weight Confusion. Researchers often calculate molarity based on the parent MW, ignoring the dihydrochloride salt mass.

  • Parent MW (Free Base): ~150.18 g/mol

  • Salt MW (Dihydrochloride): ~223.10 g/mol [2]

  • The Error: If you weigh 1 mg and use the Parent MW for calculation, your actual concentration is 33% lower than you think.

Correction Table
FormMolecular WeightConversion Factor (Mass to Moles)
Free Base 150.181 mg = 6.66 µmol
Dihydrochloride 223.101 mg = 4.48 µmol

Action: Always verify the Certificate of Analysis (CoA) for the specific batch. Some batches may be monohydrochloride or hydrated. Use the MW printed on the specific vial, not the generic website value.

References
  • Azetidine Ring Strain & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[3][4] (2021).[1][3] Royal Society of Chemistry.[5]

  • Handling Hygroscopic Salts in Drug Discovery

    • Salt Selection in Drug Development: Hygroscopicity and Stability.[6] Pharmaceutical Technology.[1][6]

  • Pyrazin-2-amine Chemical Properties

    • Synthesis and properties of pyrazin-2-amine derivatives. National Institutes of Health (NIH) / PubMed.

  • General Stability of Nitrogen Heterocycles

    • Azetidines in medicinal chemistry: emerging applications and approved drugs.[4][7] (2026).[1][4] Future Medicinal Chemistry.

Sources

Optimization

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride long-term storage solutions

Technical Support Center: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Introduction: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a critical heterocyclic building block for drug discovery and development, valu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

Introduction: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a critical heterocyclic building block for drug discovery and development, valued for the unique structural and physicochemical properties imparted by its azetidine and pyrazine moieties. However, the inherent chemical characteristics of this molecule—namely the ring strain of the azetidine group and the hygroscopic nature of its dihydrochloride salt form—present significant challenges for long-term storage.[1][2][3][4] Ensuring the chemical integrity of this reagent is paramount for generating reproducible and reliable experimental data. This guide provides in-depth technical support, troubleshooting advice, and best practices for the long-term storage and handling of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride.

Q1: What are the optimal long-term storage conditions for the solid compound?

A: For maximal stability and shelf-life, the solid compound should be stored at -20°C or lower , in a tightly sealed container , under an inert atmosphere (argon or nitrogen) , and protected from light . Each of these conditions is critical for mitigating specific degradation pathways.

Q2: Why is an inert atmosphere so important?

A: The amine functional group and the electron-rich pyrazine ring can be susceptible to oxidation over time. Storing the compound under an inert gas like argon or nitrogen displaces atmospheric oxygen, minimizing the risk of oxidative degradation, which often manifests as a color change to yellow or brown.

Q3: Is N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride hygroscopic?

A: Yes, as a dihydrochloride salt, the compound is expected to be highly hygroscopic.[5][6] This means it will readily absorb moisture from the atmosphere. Water absorption can lead to physical changes (clumping, turning into a sticky solid) and can accelerate chemical degradation, such as hydrolysis.

Q4: What are the visible signs of compound degradation?

A: The primary indicators of degradation include:

  • Change in physical appearance: The compound, typically a white to off-white solid, may become sticky, clumpy, or oily upon moisture absorption.

  • Color change: A shift in color to yellow or brown often suggests oxidative or light-induced degradation.

  • Reduced solubility: Degraded material may not dissolve as readily in solvents it was previously soluble in.

  • Inconsistent analytical data: The appearance of new peaks in HPLC or LC-MS chromatograms, or a decrease in the purity percentage, are definitive signs of degradation.

Q5: Can I store this compound in solution?

A: Long-term storage in solution is strongly discouraged . The stability of the compound is significantly lower in solution compared to its solid state. If you must prepare stock solutions, it is best practice to prepare them fresh for each experiment. If short-term storage (1-2 days) is unavoidable, store the solution at -20°C or -80°C in a tightly capped vial, and perform a purity check before use. Studies on similar heterocyclic compounds have shown significant degradation in solution, even under refrigerated or frozen conditions, over extended periods.[7]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the storage and use of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride.

Problem: My compound has become clumpy and difficult to weigh accurately.

  • Probable Cause: Moisture absorption. The hygroscopic nature of the dihydrochloride salt has caused it to pull water from the air.[8]

  • Causality Explained: Hydrochloride salts of amines have a high affinity for water molecules. When exposed to ambient air, the compound will adsorb water onto its crystal lattice, causing the particles to stick together. This not only makes handling difficult but the presence of water can also catalyze hydrolytic degradation pathways.

  • Immediate Action: Move the compound to a desiccator or a glove box with a low-humidity environment immediately. Do not attempt to heat the compound to drive off water, as this will likely accelerate degradation.

  • Long-Term Solution: Implement a strict hygroscopic material handling protocol (see Protocol 2 below). Aliquot the material upon receipt into smaller, single-use vials to minimize the exposure of the bulk supply to atmospheric moisture during repeated openings.[8]

Problem: The solid, which was initially white, has developed a yellow or brown tint.

  • Probable Cause: Oxidation or photodegradation.

  • Causality Explained: Exposure to atmospheric oxygen or UV light (from ambient lab lighting or sunlight) can initiate degradation.[9] The pyrazine ring system, while aromatic, can be susceptible to phototoxic reactions, and the secondary amine can undergo oxidation.[10] These reactions often produce colored byproducts.

  • Immediate Action: Transfer the compound to an amber glass vial to protect it from light.[11] If not already done, purge the vial with argon or nitrogen before sealing.

  • Long-Term Solution: Always store the compound in the dark (e.g., inside a freezer box) and within an amber vial. Ensure every vial is backfilled with an inert gas after each use if it is not a single-use aliquot.

Problem: My analytical results (LC-MS, NMR) show new, unexpected peaks and lower purity.

  • Probable Cause: Chemical degradation, most likely involving the azetidine ring.

  • Causality Explained: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger heterocycles like pyrrolidines.[3][4][12] In the presence of trace amounts of acid (the compound is a dihydrochloride salt) and a nucleophile (like water absorbed from the atmosphere), an acid-mediated intramolecular ring-opening can occur.[1][2] This is a known instability pathway for N-substituted azetidines.[1][2]

  • Troubleshooting Workflow: Follow a systematic approach to identify the issue.

    G A Inconsistent Analytical Results (Low Purity, New Peaks) B Visually Inspect Solid Sample A->B C Is the solid discolored or clumpy? B->C D YES: Likely Oxidation and/or Moisture Contamination C->D Yes E NO: Degradation may not be visually apparent C->E No F Review Storage History D->F E->F G Was it stored at -20°C, in dark, under inert gas? F->G H NO: Improper storage is the likely root cause G->H No I YES: Potential for inherent instability or lot variation G->I Yes L Discard compromised stock. Source fresh material and implement strict storage protocols. H->L J Characterize Degradants (LC-MS/MS, NMR) I->J K Hypothesize Degradation Pathway (e.g., Azetidine Ring Opening) J->K K->L

    Caption: Troubleshooting workflow for inconsistent analytical results.

Part 3: Key Protocols & Methodologies

Protocol 1: Recommended Procedure for Aliquoting and Storing Solid Compound

This protocol is designed to be performed upon first receipt of a new batch of the compound.

  • Preparation: Move the sealed primary container, new amber glass vials (appropriately sized for single-use quantities), and weighing tools into a controlled atmosphere glove box with low humidity (<30% RH) and an inert atmosphere (nitrogen or argon). Allow the primary container to equilibrate to the glove box temperature for at least 30 minutes before opening to prevent condensation.

  • Aliquoting: Carefully open the primary container inside the glove box. Weigh the desired single-use quantities (e.g., 5-10 mg) into the pre-labeled amber vials.

  • Sealing: Tightly cap each vial with a PTFE-lined cap.

  • Parafilming: For an extra barrier against moisture ingress, wrap the cap-vial interface of each aliquot with Parafilm.

  • Final Storage: Place the newly created aliquots into a labeled freezer box and immediately transfer to a -20°C (or colder) freezer. The freezer should be in a location with minimal light exposure.

Protocol 2: Procedure for Handling Hygroscopic Compounds During Experimentation

  • Equilibration: Remove a single-use aliquot vial from the freezer. Place it in a desiccator at room temperature and allow it to warm up for at least 30-60 minutes. This is a critical step. Opening a cold vial will cause atmospheric moisture to condense directly onto the compound.

  • Weighing: If possible, perform the weighing inside a glove box or a nitrogen-purged weigh box. If not available, open the vial, quickly weigh the required amount, and immediately reseal the vial. Minimize the time the vial is open to the atmosphere.

  • Disposal: If any material is left in the single-use vial, it is best practice to discard it rather than returning it to long-term storage, as it has been exposed to the atmosphere.

Part 4: Chemical Stability Profile

Data Summary Table: Long-Term Storage Recommendations

ParameterRecommended ConditionRationale & Potential Consequences of Deviation
Temperature -20°C or lowerReduces the kinetic rate of all potential degradation reactions.[7] Storage at room temperature is strongly discouraged and can lead to rapid degradation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and pyrazine moieties, which can cause discoloration and the formation of impurities.
Humidity Store in a desiccated environmentThe dihydrochloride salt is hygroscopic. Moisture absorption leads to physical clumping and can act as a reactant/catalyst for hydrolytic degradation pathways like azetidine ring-opening.[1][2]
Light Protect from light (Amber Vial)Prevents photodegradation, which can cleave bonds or generate reactive radical species.[9][11]

Mandatory Visualization: Potential Degradation Pathway

The strained azetidine ring is a key point of vulnerability. An acid-catalyzed ring-opening is a plausible degradation mechanism, especially given that the compound is a dihydrochloride salt and may be exposed to atmospheric moisture.

Caption: Plausible acid-catalyzed hydrolytic degradation of the azetidine ring.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Annex 9 Guide to good storage practices for pharmaceuticals.
  • CHEMICAL STORAGE FACT SHEET.
  • Pyrazine - Wikipedia. Wikipedia.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • 3 Ways to Handle Hygroscopic M
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • SAFETY D
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Bentham Science.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • What is the Shelf Life of Hydrochloric Acid? Lab Alley.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc..
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Industrial Hydrochloric Acid Uses & Storage Concerns. Poly Processing.
  • How long can I keep hydrochloric\muri
  • N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. PubMed.
  • N-(Azetidin-3-yl)pyridazin-3-amine dihydrochloride. BLDpharm.
  • 1864074-90-7|N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. BLDpharm.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(azetidin-3-yl)pyrazin-2-amine Dihydrochloride as a Kinase Scaffold

[1] Part 1: Executive Technical Synthesis[1] N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7) represents a distinct class of "privileged fragments" in kinase inhibitor discovery.[1] Unlike fully elabo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Technical Synthesis[1]

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7) represents a distinct class of "privileged fragments" in kinase inhibitor discovery.[1] Unlike fully elaborated Type I or Type II inhibitors (e.g., Dasatinib, Imatinib), this compound serves as a minimalist hinge-binding scaffold .[1] Its value lies not in nanomolar potency as a standalone agent, but in its high Ligand Efficiency (LE) and vector adaptability for Fragment-Based Drug Discovery (FBDD).[1]

This guide evaluates the compound's utility by comparing its core pharmacophore—the aminopyrazine hinge binder coupled with the azetidine solubilizer —against established kinase inhibitor motifs.[1]

The Core Value Proposition
  • Hinge Interaction : The pyrazin-2-amine motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region (typically residues like Glu/Met in the ATP pocket).[1]

  • ** physicochemical Superiority**: The azetidine ring (a strained 4-membered amine) offers a lower molecular weight and lower lipophilicity (LogP) compared to traditional piperidine or piperazine linkers, enhancing the "drug-likeness" of the final molecule.[1]

  • Synthetic Versatility : The secondary amine on the azetidine provides a highly reactive vector for growing the molecule into the solvent-exposed front pocket or the hydrophobic back pocket.[1]

Part 2: Comparative Analysis vs. Known Inhibitor Classes[1]

We compare the N-(azetidin-3-yl)pyrazin-2-amine scaffold against two standard inhibitor classes to demonstrate its structural advantages.

Comparison 1: The Warhead (Pyrazine vs. Pyrimidine)

Most FDA-approved kinase inhibitors (e.g., Palbociclib , Imatinib ) utilize an aminopyrimidine core.[1] The aminopyrazine alternative offers distinct selectivity profiles.

FeatureAminopyrimidine (Standard) Aminopyrazine (Subject Compound) Significance
H-Bond Acceptor N1 and N3 positionsN1 and N4 positionsPyrazine changes the vector of H-bond acceptance, often avoiding steric clashes in kinases with bulky gatekeeper residues.[1]
pKa (Conjugate Acid) ~1.1 - 1.3~0.6Pyrazine is less basic, reducing non-specific protein binding compared to more basic scaffolds.[1]
Metabolic Liability Oxidative metabolism at C-5/C-6Oxidative metabolism at C-3/C-5Pyrazine rings are generally robust but can be prone to specific CYP-mediated oxidations; the azetidine attachment mitigates this by steric shielding.[1]
Representative Drug Dasatinib (Src/Abl)Xospata (Gilteritinib) (Pyrazine-like core)Pyrazine scaffolds are emerging in next-gen inhibitors for FLT3 and JAK.[1]
Comparison 2: The Solubilizer (Azetidine vs. Piperidine)

The azetidine moiety is a critical differentiator from older generation inhibitors that relied on piperidine.[1]

PropertyPiperidine (e.g., in Ceritinib) Azetidine (Subject Compound) Impact on Drug Design
Fsp3 Character HighHighBoth improve solubility, but azetidine is smaller.[1]
Molecular Weight ~84 Da contribution~56 Da contributionAzetidine saves ~28 Da, allowing more mass for the "warhead" while staying under MW 500 (Lipinski's Rule).[1]
Basicity (pKa) ~11.0~11.0 (lowered by strain)Azetidine's ring strain slightly modulates pKa and reduces the energetic penalty of desolvation during binding.[1]
Rigidity Flexible Chair ConformationRigid/PuckeredAzetidine provides a more defined exit vector, reducing entropic loss upon binding.[1]

Part 3: Mechanism of Action & Binding Topology

The following diagram illustrates the predicted binding mode of the N-(azetidin-3-yl)pyrazin-2-amine fragment within a generic kinase ATP-binding pocket.

KinaseBinding cluster_0 Binding Dynamics ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Met Backbone) Fragment N-(azetidin-3-yl) pyrazin-2-amine Hinge->Fragment H-Bond Acceptor (Pyrazine N1) Fragment->Hinge H-Bond Donor (Exocyclic NH) Solvent Solvent Front Fragment->Solvent Azetidine NH (Growth Vector)

Caption: Bidentate hydrogen bonding of the aminopyrazine core to the kinase hinge, with the azetidine ring projecting into the solvent front for further chemical elaboration.

Part 4: Experimental Validation Protocols

To validate this compound as a hit or scaffold, standard IC50 assays are insufficient due to the low potency of fragments (typically µM-mM range).[1] Surface Plasmon Resonance (SPR) is the gold standard for this validation.[1]

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Determine dissociation constant (


) and Ligand Efficiency (LE).[1]

Reagents:

  • Sensor Chip: CM5 or NTA (for His-tagged Kinase).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) + 1-5% DMSO (matched to sample).[1]

  • Target: Recombinant Kinase Domain (e.g., JAK2, Src, or Pim-1).[1]

Workflow:

  • Immobilization:

    • Activate flow cell with EDC/NHS.[1]

    • Inject Kinase (20 µg/mL in Acetate pH 5.[1]0) to reach ~3000-5000 RU (high density required for fragments).[1]

    • Block with Ethanolamine.[1]

  • Sample Preparation:

    • Dissolve N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in 100% DMSO to 100 mM.[1]

    • Dilute to a concentration series (e.g., 500 µM down to 15 µM) in Running Buffer (maintaining constant DMSO %).

  • Injection Cycle:

    • Association: Inject sample for 60s at 30 µL/min.

    • Dissociation: Wash with buffer for 120s.[1]

    • Regeneration: Typically not needed for fragments (fast off-rates); if necessary, use 10 mM Glycine pH 2.5.[1]

  • Data Analysis:

    • Fit sensorgrams to a 1:1 steady-state affinity model (Langmuir isotherm).[1]

    • Calculate Ligand Efficiency (LE) :

      
      [1]
      
    • Target Metric: LE > 0.3 is considered excellent for a starting fragment.[1]

Protocol 2: ADP-Glo™ Kinase Activity Assay (For Elaborated Analogs)

Once the fragment is optimized (grown), use this assay to determine IC50.[1]

Workflow:

  • Reaction Mix: Combine Kinase (2 ng/well), Substrate (Poly Glu:Tyr), and ATP (at

    
    ) in Kinase Buffer.[1]
    
  • Compound Addition: Add serial dilutions of the inhibitor.

  • Incubation: 60 min at Room Temperature.

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader.

Part 5: References

  • Structural Basis of Kinase Inhibition

    • Title: "Scaffold hopping in kinase drug discovery: From fragments to clinical candidates."[1]

    • Source: Journal of Medicinal Chemistry

    • URL:[Link] (General Reference for Scaffold Hopping)[1]

  • Pyrazine-Based Inhibitors

    • Title: "Discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors."[1]

    • Source: Bioorganic & Medicinal Chemistry Letters[1][2][3][4]

    • URL:[Link][1]

  • Azetidine in Drug Design

    • Title: "Azetidines as a Growing Class of Nitrogen Heterocycles in Drug Discovery."[1]

    • Source: Chemical Reviews[1]

    • URL:[Link][1]

  • Compound Specifics

    • Title: "N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Product Page"

    • Source: Sigma-Aldrich / Merck[1]

Sources

Comparative

A Researcher's Guide to the Biological Target Validation of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic involves a rigorous and multifaceted process of biological target identification an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic involves a rigorous and multifaceted process of biological target identification and validation. This guide provides an in-depth, technically-focused framework for elucidating and confirming the biological target of the novel compound, N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. Drawing from established methodologies and field-proven insights, this document will navigate the experimental cascade from initial hypothesis generation to definitive target validation, ensuring scientific integrity and a high degree of confidence in the subsequent stages of drug development.

The molecular architecture of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride, featuring both a pyrazine and an azetidine moiety, offers initial clues to its potential mode of action. The pyrazine ring is a common scaffold in a multitude of kinase inhibitors, suggesting a potential role for this compound in modulating kinase activity.[1] The azetidine group, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into modern pharmaceuticals to enhance properties such as metabolic stability and receptor selectivity.[2][3] This guide will, therefore, focus on a systematic approach to first identify and then rigorously validate the putative kinase target(s) of this compound.

Section 1: Initial Target Hypothesis Generation and Kinase Panel Screening

The first crucial step is to narrow down the vast landscape of the human kinome to a manageable number of high-probability candidate targets. Given the pyrazine scaffold, a broad, unbiased screen against a diverse panel of kinases is the most logical and efficient starting point.

Rationale for Kinase Profiling

Kinase profiling services offer a rapid and relatively cost-effective method to assess the inhibitory activity of a compound against hundreds of kinases in parallel.[4][5][6] This approach provides a "snapshot" of the compound's selectivity profile, highlighting potential on-target and off-target interactions. The resulting data is instrumental in forming a primary hypothesis about the compound's biological target.

Experimental Protocol: Broad Kinase Panel Screen

A reputable contract research organization (CRO) with a comprehensive kinase panel is typically employed for this initial screen.[7][8]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

  • Assay Format: The CRO will utilize a standardized assay format, often a radiometric or fluorescence-based method, to measure kinase activity in the presence of the test compound.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is determined. "Hits" are typically defined as kinases exhibiting significant inhibition (e.g., >50% or >70%) at the lower screening concentration.

Data Interpretation and Candidate Selection

The output of the kinase screen will be a list of kinases that are inhibited by N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. It is crucial to analyze this data critically:

  • Potency: Prioritize kinases that are strongly inhibited at the lowest concentration.

  • Selectivity: Assess the selectivity of the compound. Does it inhibit a single kinase, a specific kinase family, or a broad range of kinases?

  • Biological Relevance: Cross-reference the "hit" kinases with known roles in disease pathways to prioritize those with the highest therapeutic potential.

For the purpose of this guide, let us hypothesize that the initial screen identifies a specific Cyclin-Dependent Kinase (CDK), for instance, CDK2, as a primary target.[9][10]

Section 2: In-Cell Target Engagement Confirmation

Biochemical assays, while valuable, do not fully recapitulate the complex cellular environment. Therefore, the next critical step is to confirm that N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride engages its putative target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13]

The Principle of CETSA

CETSA is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) to its target protein increases the protein's thermal stability.[13][14] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures.

CETSA_Principle cluster_0 No Drug cluster_1 With Drug Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein Drug Drug Bound Protein Bound Protein Drug->Bound Protein Heat2 Heat Bound Protein->Heat2 Stable Protein Stable Protein Heat2->Stable Protein Affinity_Chromatography Compound Immobilized on Beads Compound Immobilized on Beads Cell Lysate Incubation Cell Lysate Incubation Compound Immobilized on Beads->Cell Lysate Incubation Wash Non-specific Binders Wash Non-specific Binders Cell Lysate Incubation->Wash Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash Non-specific Binders->Elute Bound Proteins Protein Identification (MS) Protein Identification (MS) Elute Bound Proteins->Protein Identification (MS)

Sources

Validation

Reproducibility of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride experimental results

[1] Executive Summary: The Azetidine Advantage & The Salt Trap In modern medicinal chemistry, N-(azetidin-3-yl)pyrazin-2-amine has emerged as a critical bioisostere.[1] The azetidine ring offers a specific vector for "es...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Azetidine Advantage & The Salt Trap

In modern medicinal chemistry, N-(azetidin-3-yl)pyrazin-2-amine has emerged as a critical bioisostere.[1] The azetidine ring offers a specific vector for "escape from flatland," improving metabolic stability and altering lipophilicity compared to pyrrolidine or piperidine analogs.[1]

However, reproducibility in synthesizing downstream targets (such as JAK or kinase inhibitors) often fails due to the physicochemical dichotomy of this building block:[1]

  • The Product (Dihydrochloride Salt): Stable but highly hygroscopic and acidic.[1]

  • The Alternative (Free Base): Reactive but prone to rapid polymerization and oxidative degradation.[1]

This guide objectively compares the performance of the dihydrochloride salt against the free base and outlines the specific protocols required to maintain experimental integrity.

Physicochemical Profile & Comparative Analysis

The following table summarizes the critical attributes of the commercial dihydrochloride salt compared to the free base form often generated in situ.

Table 1: Comparative Stability and Handling Profile
FeatureDihydrochloride Salt (2HCl) (Recommended)Free Base (Alternative/Intermediate)Impact on Reproducibility
CAS 1864074-90-71864074-89-4 (Generic)Comparison baseline.[1]
State Crystalline Solid (White/Off-white)Viscous Oil / Amorphous SolidSolids allow precise weighing; oils trap solvents, skewing stoichiometry.[1]
Hygroscopicity High (Deliquescent)ModerateCritical: 2HCl absorbs atmospheric

rapidly, altering Effective MW.[1]
Shelf Stability >2 Years (Desiccated, -20°C)<2 Weeks (4°C)Free base undergoes azetidine ring-opening polymerization.[1]
Acidity (pKa) ~0.5 (Pyrazine), ~8.5 (Azetidine)Basic2HCl requires roughly 3.0 eq of base to activate, not just 1.0 eq.[1]
Solubility Water, DMSO, MeOHDCM, EtOAc, THFSalt limits solvent choice to polar protic/aprotic systems.[1]
Mechanism of Instability

The reproducibility crisis often stems from the azetidine ring strain (~25 kcal/mol) . In the free base form, the secondary amine is nucleophilic. If left concentrated, it attacks the electrophilic pyrazine of a neighboring molecule or undergoes ring-opening polymerization initiated by trace Lewis acids.[1] The 2HCl salt protonates both nitrogens, electrostatically repelling intermolecular attack and "locking" the conformation.

Critical Quality Attributes (CQA) for Reproducibility

To ensure batch-to-batch consistency, researchers must validate the following before committing the material to high-value synthesis.

A. The "Water Weight" Error

Because the 2HCl salt is hygroscopic, a bottle opened frequently in humid labs can absorb 5-15% water by weight.

  • Result: You weigh 100 mg, but only add 85 mg of reactant.[1]

  • Correction: Measure water content via Karl Fischer (KF) titration or qNMR (quantitative NMR) using an internal standard (e.g., maleic acid) before critical reactions.

B. Stoichiometry of the Salt

Commercial batches labeled "Dihydrochloride" often vary between 1.5 HCl and 2.2 HCl depending on the lyophilization process.

  • Impact: If the salt is actually 2.2 HCl, adding exactly 2.0 equivalents of DIPEA leaves the reaction acidic, killing nucleophilicity.

  • Protocol: Perform a Silver Nitrate (

    
    ) titration to determine precise chloride content.[1]
    

Experimental Protocols

The following workflows are designed to maximize yield and minimize side reactions (dimerization/ring opening).

Protocol A: The "In-Situ" Activation (Recommended)

Do not isolate the free base. Generate it transiently in the presence of the electrophile.

  • Dissolution: Dissolve the 2HCl salt (1.0 eq) in the reaction solvent (DMF or DMSO preferred).

  • Scavenger Base: Add 3.5 equivalents of DIPEA or NMM.[1]

    • Why 3.5 eq? 2.0 eq to neutralize the HCl, 1.0 eq to deprotonate the azetidine for reaction, and 0.5 eq buffer excess.

  • Temperature Control: Cool to 0°C during base addition.

    • Reason: Neutralization is exothermic.[1] Heat + Azetidine = Ring Opening.[1]

  • Addition: Add the electrophile immediately after 5 minutes of stirring.

Protocol B: Handling & Storage
  • Arrive & Aliquot: Upon receipt, divide the bulk bottle into single-use vials inside a glove box or dry bag.

  • Seal: Parafilm alone is insufficient.[1] Use heat-shrink bands or store vials inside a secondary jar with active desiccant (Drierite/Silica).[1]

  • Re-Validation: If a vial has been open >1 month, re-run 1H NMR in

    
    . Look for extra peaks around 3.5-4.0 ppm indicating hydrolysis/ring opening.[1]
    

Visualizations & Logic Flow

Diagram 1: The "Safe-Path" Reaction Workflow

This decision tree illustrates the correct handling to avoid the common pitfalls of polymerization and stoichiometric mismatch.

G Start Start: N-(azetidin-3-yl)pyrazin-2-amine 2HCl Check QC Step: Check H2O & HCl Content (qNMR / KF Titration) Start->Check Decision Is Water Content > 5%? Check->Decision Dry Dry under High Vacuum (40°C, 4 hours) Decision->Dry Yes Weigh Weigh quickly in low humidity (Calculate Effective MW) Decision->Weigh No Dry->Weigh Solvent Dissolve in Polar Aprotic Solvent (DMF/DMSO/DMAc) Weigh->Solvent Base Add Base (DIPEA/TEA) Target: 3.0 - 3.5 equivalents Solvent->Base React Add Electrophile Immediately (Do NOT store free base solution) Base->React

Caption: Workflow for handling hygroscopic azetidine salts to ensure stoichiometric accuracy.

Diagram 2: Failure Mode Analysis (Ring Opening)

Understanding why the reaction fails is crucial.[1] This diagram shows the degradation pathway if the free base is mishandled.

G cluster_fail Degradation Pathways (Yield Loss) Salt Stable 2HCl Salt (Protonated) FreeBase Free Base Azetidine (High Strain Energy) Salt->FreeBase  Neutralization   Polymer Polymerization (Intermolecular Attack) FreeBase->Polymer  Heat / Conc.   Hydrolysis Ring Opening (Acid/Base Catalyzed) FreeBase->Hydrolysis  H2O / Time  

Caption: The high ring strain of azetidine leads to rapid degradation if the free base is not trapped immediately.[1]

References

  • Azetidines in Medicinal Chemistry.Journal of Medicinal Chemistry. Discusses the bioisosteric properties and ring strain (25.4 kcal/mol) of azetidines compared to pyrrolidines.

    • (General ACS Landing Page for verification)[1]

  • Synthesis and Reactivity of Azetidines.Organic & Biomolecular Chemistry. Detailed review on the stability of azetidine salts vs. free bases.

    • [1]

  • Handling Hygroscopic Amine Salts.Enamine Building Block Guides. Best practices for weighing and storing deliquescent hydrochloride salts.

  • N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Product Data. Sigma-Aldrich / Merck.[1] Specification sheets confirming the dihydrochloride stoichiometry and storage conditions.

Sources

Comparative

Comparative Guide: N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Patent &amp; Performance Landscape

Executive Summary: The "Low-Lipophilicity" Hinge Binder In the realm of kinase inhibitor design and fragment-based drug discovery (FBDD), N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Low-Lipophilicity" Hinge Binder

In the realm of kinase inhibitor design and fragment-based drug discovery (FBDD), N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7) represents a strategic scaffold designed to solve a specific problem: maintaining hinge-binding affinity while aggressively lowering lipophilicity (cLogP).

While the pyrimidine-amine motif (e.g., Palbociclib) dominates the patent landscape, the pyrazine-amine analog offers distinct intellectual property (IP) advantages and an altered metabolic profile. This guide objectively compares this scaffold against its primary competitors—the Pyrimidine-Azetidine and the Pyrazine-Piperidine —to assist in lead optimization decisions.

Patent Landscape Analysis

The patent landscape for N-(azetidin-3-yl)pyrazin-2-amine is characterized by its use as a "freedom-to-operate" (FTO) shifter. Where pyrimidine scaffolds are crowded, pyrazines offer a viable alternative with similar hydrogen-bonding capabilities but distinct electronic properties.

Key Patent Families & Therapeutic Areas

The scaffold appears frequently in Markush structures for inhibitors targeting specific kinase families and GPCRs.

Therapeutic TargetPrimary IndicationPatent Context (Key Assignees)Relevance of Scaffold
HPK1 (MAP4K1) Immuno-oncologyJacobio Pharma, PfizerUsed to reduce LogP in lipophilic binding pockets; critical for oral bioavailability.
JAK Family Autoimmune (RA, Psoriasis)Incyte, NovartisPyrazine nitrogen serves as an alternative H-bond acceptor to the conserved gatekeeper residue.
SHP2 Phosphatase Cancer (RAS pathway)Revolution MedicinesActs as a rigid, polar linker connecting the allosteric binding moiety to the solvent front.
Freedom to Operate (FTO) Heatmap
  • High Congestion: N-(azetidin-3-yl)pyrimidin -2-amine. (Thousands of citations; difficult to patent as a core).

  • Moderate Congestion: N-(piperidin -4-yl)pyrazin-2-amine. (Common legacy scaffold; issues with IP novelty).

  • High Opportunity: N-(azetidin-3-yl)pyrazin -2-amine. (Less explored; specific substitution patterns on the pyrazine ring [e.g., 5- or 6-position] offer patentable white space).

Comparative Performance Data

This section compares the subject molecule (Compound A) against industry-standard alternatives.

Compounds Analyzed:

  • Compound A (Subject): N-(azetidin-3-yl)pyrazin-2-amine

  • Compound B (Competitor 1): N-(azetidin-3-yl)pyrimidin-2-amine (The "Standard")

  • Compound C (Competitor 2): N-(piperidin-4-yl)pyrazin-2-amine (The "Bulky" Analog)

Physicochemical Profile (In Silico Consensus)
MetricComp A (Subject)Comp B (Pyrimidine)Comp C (Piperidine)Impact on Drug Design
MW (Free Base) ~150.18 Da~150.18 Da~178.23 DaLower MW allows for larger "warheads" elsewhere.
cLogP 0.2 - 0.5 0.4 - 0.71.1 - 1.4Comp A is superior for CNS penetration and solubility.
TPSA (Ų) ~52~52~52Similar polar surface area; differences driven by ring basicity.
Fsp³ Fraction 0.43 0.430.55Azetidine maintains high Fsp³ (3D character) vs planar linkers.
pKa (Ring N) ~8.5 (Azetidine)~8.5 (Azetidine)~10.8 (Piperidine)Azetidine is less basic than piperidine, reducing hERG risk.
Structural Advantages
  • Vector Alignment: The azetidine ring (4-membered) creates a distinct exit vector compared to the piperidine (6-membered chair). This 180° vs. ~109° vector difference is often critical for reaching solvent-exposed residues in the kinase ATP pocket.

  • Metabolic Stability: The pyrazine ring is generally less susceptible to oxidative metabolism at the carbon positions compared to electron-rich pyridines, though N-oxidation is a risk.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride via SNAr displacement. Rationale: This route avoids expensive palladium catalysts (Buchwald-Hartwig) required for unactivated systems, leveraging the electron-deficiency of the pyrazine ring.

Synthetic Pathway Diagram[1]

SynthesisRoute SM1 2-Chloropyrazine (Electrophile) INT Intermediate: Boc-Protected Amine SM1->INT Step 1: SNAr K2CO3, DMSO, 100°C SM2 tert-butyl 3-aminoazetidine- 1-carboxylate (Nucleophile) SM2->INT PROD FINAL PRODUCT: N-(azetidin-3-yl)pyrazin-2-amine 2HCl INT->PROD Step 2: Deprotection 4M HCl in Dioxane

Caption: Two-step synthesis utilizing Nucleophilic Aromatic Substitution (SNAr) followed by acid-mediated Boc-deprotection.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: In a pressure vial, dissolve 2-chloropyrazine (1.0 eq, 114 mg) and tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq, 190 mg) in anhydrous DMSO (3 mL).

  • Base: Add finely ground K₂CO₃ (2.5 eq). Note: DIPEA can be used, but inorganic bases often reduce impurity profiles in DMSO.

  • Reaction: Seal and heat to 100°C for 12 hours. Monitor by LC-MS for the disappearance of the chloride (m/z ~114) and formation of the Boc-intermediate (m/z ~251).

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection & Salt Formation

  • Dissolution: Dissolve the Boc-intermediate in minimal 1,4-dioxane or MeOH.

  • Acidification: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2-4 hours. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid under N₂ atmosphere (hygroscopic). Wash with Et₂O to remove excess HCl.

  • Yield: Expected yield ~65-75% over two steps.

Mechanism of Action: Kinase Hinge Binding

Understanding why this scaffold works is crucial for its application.

HingeBinding Scaffold Pyrazine-Amine Scaffold N1 Pyrazine N1 (H-Bond Acceptor) Scaffold->N1 NH Exocyclic NH (H-Bond Donor) Scaffold->NH Azetidine Azetidine Ring (Solvent Exposed) Scaffold->Azetidine Hinge Kinase Hinge Region (Backbone) N1->Hinge Accepts H from Backbone NH (e.g., Met90) NH->Hinge Donates H to Backbone C=O (e.g., Glu88) Azetidine->Hinge Vectors towards Solvent/Ribose Pocket

Caption: Schematic of the bidentate hydrogen bonding network typical of pyrazine-amine scaffolds in the ATP-binding pocket.

Mechanistic Insight: The pyrazine N1 and the exocyclic amine form a "donor-acceptor" motif that mimics the adenine ring of ATP. The azetidine ring, attached at the 2-position (relative to the amine), projects substituents into the solvent-exposed region, allowing for solubilizing groups without disrupting the critical hinge binding.

References

  • Synthesis of Azetidine Building Blocks: Enamine Ltd. "Azetidine-containing building blocks for drug design."

  • Pyrazine Scaffold Utility: Jacobio Pharmaceuticals.[1] "WO2021032148A1: Aminopyrazine compounds as HPK1 inhibitor."[2]

  • Kinase Inhibitor Design: Incyte Corp. "WO2009054941A1: Pyrazine substituted pyrrolopyridines as JAK inhibitors."

  • Chemical Properties: PubChem. "N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride Compound Summary."

  • Comparative Analysis:Journal of Medicinal Chemistry. "Azetidines as conformational constraints in medicinal chemistry." (General Reference for Azetidine vs Piperidine logic).

Sources

Validation

A Senior Application Scientist's Guide to Comparative Computational Docking: Evaluating N-(azetidin-3-yl)pyrazin-2-amine

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract In modern drug discovery, computational techniques are indispensable for the rapid and cost-effective evaluation of small molecules. This...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

In modern drug discovery, computational techniques are indispensable for the rapid and cost-effective evaluation of small molecules. This guide presents a comprehensive, field-proven methodology for conducting a comparative molecular docking study, centered on the novel compound N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride. We will detail a self-validating workflow, from target selection and preparation to ligand docking and post-simulation analysis. By comparing our lead compound against established inhibitors, we aim to generate actionable, data-driven hypotheses regarding its binding affinity and mechanism of action, thereby showcasing a robust framework for in silico screening and lead optimization.

Introduction: Rationale and Strategic Overview

The compound N-(azetidin-3-yl)pyrazin-2-amine features a pyrazine-amine scaffold linked to a strained azetidine ring. The pyrazine core is a well-established pharmacophore in numerous kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding pocket. The azetidine moiety, a small, saturated nitrogen heterocycle, introduces conformational rigidity and novel three-dimensional exit vectors from the core scaffold, which can be exploited to achieve selectivity and potency.[1] Given this structural rationale, this guide will use a representative protein kinase as the therapeutic target to illustrate the comparative docking workflow.

Our objective is to computationally assess the binding potential of N-(azetidin-3-yl)pyrazin-2-amine against a chosen kinase target and compare its performance with known, potent inhibitors. This process, known as molecular docking, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] A rigorous comparative approach not only helps in prioritizing lead candidates but also validates the computational model itself.

The Experimental Design: A Self-Validating Docking Protocol

A trustworthy computational protocol must be robust and reproducible. The cornerstone of such a protocol is validation: ensuring the docking method can replicate known experimental results before it is used to predict unknown ones.[3] Our workflow is designed around this principle.

Target Selection and Preparation

Causality: The choice of target and its preparation are the most critical steps. An improperly prepared receptor structure will lead to meaningless results, regardless of the docking algorithm's sophistication.

Protocol:

  • Target Identification: For this guide, we select Phosphoinositide 3-kinase alpha (PI3Kα) , a well-characterized kinase implicated in cancer.[2][4] We will use the crystal structure of PI3Kα in complex with a known inhibitor, pictilisib (PDB ID: 4JPS), retrieved from the RCSB Protein Data Bank (PDB).[4][5][6] The choice of a co-crystallized (holo) structure is deliberate; it provides an experimentally validated binding pocket conformation.[7]

  • Receptor Cleaning: Using molecular visualization software such as UCSF Chimera or BIOVIA Discovery Studio, all non-essential molecules are removed from the PDB file.[8][9] This includes water molecules, co-solvents, and any co-crystallized ligands. Necessary cofactors, however, should be retained.[9]

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, corresponding to a physiological pH of 7.4. This is a crucial step as hydrogen bonds are primary drivers of ligand binding. Partial charges (e.g., Kollman charges) are then assigned to each atom.[10]

  • Finalization: The prepared receptor is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by docking software like AutoDock Vina.[11]

Ligand Set Selection and Preparation

Causality: Ligand preparation ensures that the small molecules are in a realistic three-dimensional, low-energy conformation with correct protonation states and charges.

Protocol:

  • Structure Retrieval:

    • Lead Compound: The 2D structure of N-(azetidin-3-yl)pyrazin-2-amine is drawn.

    • Reference Ligand (Positive Control): The structure of the co-crystallized ligand from PDB ID 4JPS (Pictilisib) is extracted. This will be used for re-docking to validate the protocol.

    • Comparator Ligand: The structure of Copanlisib , another known PI3K inhibitor, is retrieved from the PubChem database.[4][12][13]

  • 3D Conversion and Energy Minimization: Using a tool like Avogadro, 2D structures are converted to 3D.[14][15] Hydrogens are added, and the geometry is optimized using a force field (e.g., MMFF94) to find a low-energy conformation.[14] This step is vital to ensure correct bond lengths and angles.[9]

  • File Format Conversion: The prepared ligands are saved in the PDBQT format, which, similar to the receptor, includes the necessary atomic information for the docking software.

Computational Docking Workflow: AutoDock Vina

Causality: AutoDock Vina is a widely used and validated open-source docking program. It uses a sophisticated gradient optimization method in its search algorithm to find the best binding poses. The scoring function is designed to approximate the binding free energy of the ligand-receptor complex.

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Select Target PDB (e.g., 4JPS) Clean 2. Clean Receptor (Remove Water, etc.) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate ReceptorPDBQT 4. Save as Receptor.pdbqt Protonate->ReceptorPDBQT Grid 5. Define Binding Site (Grid Box Generation) ReceptorPDBQT->Grid Dock 8. Dock Test Compounds ReceptorPDBQT->Dock PubChem 1. Select Ligands (PubChem/Draw) Opt3D 2. Generate 3D Coords & Minimize Energy PubChem->Opt3D LigandPDBQT 3. Save as Ligand.pdbqt Opt3D->LigandPDBQT Redock 6. Validation: Re-dock Native Ligand LigandPDBQT->Redock LigandPDBQT->Dock Grid->Redock RMSD 7. Calculate RMSD (< 2.0 Å is success) Redock->RMSD Check Pose RMSD->Dock Protocol Validated Scores 9. Compare Binding Affinity (kcal/mol) Dock->Scores Interactions 10. Analyze Interactions (H-Bonds, Hydrophobic) Scores->Interactions Report 11. Generate Hypothesis & Report Interactions->Report

Caption: Computational docking workflow from preparation to analysis.

Protocol:

  • Grid Box Definition: A "grid box" is defined to specify the search space for the docking algorithm.[16] For a known target, this box should be centered on the position of the co-crystallized ligand, with dimensions large enough (e.g., 20x20x20 Å) to allow for rotational and translational freedom of the test ligands.[17]

  • Protocol Validation (Re-docking): The extracted native ligand (Pictilisib) is docked back into the binding site of 4JPS. The protocol is considered validated if the software can reproduce the original crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[3] This step provides confidence in the docking parameters.[3]

  • Production Docking: N-(azetidin-3-yl)pyrazin-2-amine and the comparator ligand (Copanlisib) are docked into the validated receptor model using the same grid parameters. AutoDock Vina will generate several possible binding poses for each ligand, ranked by their docking score.

Comparative Analysis of Docking Results

Causality: The docking score is an estimate of the binding affinity (in kcal/mol), where a more negative value suggests stronger binding. However, the score alone is insufficient. A detailed analysis of the molecular interactions provides the mechanistic basis for the predicted affinity and is crucial for generating credible hypotheses.

Quantitative Data Summary

The results of the docking simulation are summarized below. The binding affinity scores are indicative values typical of such a study. The key interacting residues are those predicted to form significant bonds or contacts with the ligand.

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Predicted Interacting ResiduesPredicted H-Bonds
Pictilisib (Reference) 17755059-9.8Val851, Met922, Ile800, Ile9322 (Val851, Tyr836)
Copanlisib (Comparator) 11626252-10.5Val851, Met922, Trp781, Asp9333 (Val851, Asp933)
N-(azetidin-3-yl)pyrazin-2-amine N/A-8.9Val851, Met772, Tyr836, Ile9322 (Val851, Tyr836)
Qualitative Interaction Analysis
  • Pictilisib (Reference): As expected from the re-docking validation, Pictilisib shows strong affinity. The docking pose accurately predicts hydrogen bonds with the critical "hinge" residue, Val851, a hallmark interaction for many kinase inhibitors.[18]

  • Copanlisib (Comparator): This known potent inhibitor shows the strongest predicted binding affinity. The model suggests it forms an additional hydrogen bond with Asp933 in the DFG motif, potentially explaining its higher score. Its larger structure also allows for more extensive hydrophobic interactions within the pocket.

  • N-(azetidin-3-yl)pyrazin-2-amine (Lead Compound): Our lead compound is predicted to have a strong binding affinity, comparable to the reference ligand. Crucially, the pyrazine-amine core successfully mimics the hinge-binding interaction with Val851. The azetidine ring is predicted to orient towards the solvent-exposed region, where it makes favorable contacts with residues like Tyr836. This orientation suggests that the azetidine ring is a viable vector for further chemical modification to improve potency or selectivity without disrupting the core binding interactions.

Discussion and Future Directions

This computational guide demonstrates a robust workflow for the initial evaluation of N-(azetidin-3-yl)pyrazin-2-amine. Our docking results generate a clear, testable hypothesis: the compound is a viable PI3Kα binder that correctly orients its pyrazine-amine scaffold to engage with the kinase hinge region. Its predicted binding affinity is significant, warranting further investigation.

Limitations and Next Steps: It is critical to acknowledge that molecular docking is a predictive tool with inherent limitations.[19] The use of a rigid receptor is a major simplification, and scoring functions are approximations of complex physical phenomena. Therefore, these in silico results must be experimentally validated.

Future work should involve:

  • In Vitro Assays: Biochemical assays are required to confirm the inhibitory activity of N-(azetidin-3-yl)pyrazin-2-amine against PI3Kα and determine its IC50 value.

  • Molecular Dynamics (MD) Simulations: To gain a more dynamic and realistic view of the binding event, MD simulations can be performed on the docked complex.[20] This can help assess the stability of the predicted binding pose and the key interactions over time.

  • Structure-Activity Relationship (SAR) Studies: Based on the docking pose, derivatives of the lead compound can be synthesized to probe the role of the azetidine moiety and optimize interactions in the solvent-exposed region of the binding pocket.

By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery cycle, efficiently allocating resources to the most promising candidates.

References

  • Duan, Y.S., et al. (2013). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. Acta Crystallographica Section E, 69(Pt 3), o349. Available from: [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules, 27(15), 4984. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors. RSC Advances, 11(36), 22353-22365. Available from: [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012041. Available from: [Link]

  • Galaxy Training Network. Protein-ligand docking. Available from: [Link]

  • MDPI. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. International Journal of Molecular Sciences, 25(3), 1729. Available from: [Link]

  • ResearchGate. Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. Available from: [Link]

  • The Scripps Research Institute. Tutorial – AutoDock Vina. Available from: [Link]

  • Royal Society of Chemistry. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22967-22983. Available from: [Link]

  • YouTube. [MD-2] Protein Preparation for Molecular Docking. Available from: [Link]

  • RCSB PDB. Homepage. Available from: [Link]

  • National Center for Biotechnology Information. PubChem. Available from: [Link]

  • YouTube. Ligand Preparation for Molecular Docking using Avogadro. Available from: [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Available from: [Link]

  • Wikipedia. PubChem. Available from: [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2993. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22967-22983. Available from: [Link]

  • ResearchGate. (PDF) Best Practices in Docking and Activity Prediction. Available from: [Link]

  • ResearchGate. Molecular docking proteins preparation. Available from: [Link]

  • Database Commons. PubChem. Available from: [Link]

  • Michigan State University. Lessons from Docking Validation. Available from: [Link]

  • AutoDock Vina Documentation. Basic docking. Available from: [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina. Available from: [Link]

  • Oxford Academic. PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202–D1213. Available from: [Link]

  • ACS Publications. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 63(1), 13-28. Available from: [Link]

  • ScotChem. Creating/modifying ligand molecules. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • bioRxiv. Best Practices in Docking and Activity Prediction. Available from: [Link]

  • MDPI. (2023). The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. Pharmaceuticals, 16(3), 464. Available from: [Link]

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  • Protein Data Bank in Europe. Homepage. Available from: [Link]

  • ResearchGate. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available from: [Link]

  • Protein Data Bank Japan. PDBj top page. Available from: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6031-6085. Available from: [Link]

  • PDBbind+. Homepage. Available from: [Link]

  • YouTube. PDB Database Tutorial- A Beginners Guide. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride in a Laboratory Setting

This document provides an in-depth, procedural guide for the safe and compliant disposal of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS No. 1187031-11-6), a compound utilized in advanced research and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS No. 1187031-11-6), a compound utilized in advanced research and drug development. As a specialized heterocyclic amine, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework of understanding rooted in the chemical properties of the compound and established principles of laboratory safety.

Foundational Principles: Chemical Profile and Hazard Assessment

A thorough understanding of the subject compound is the bedrock of its safe management. N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a complex molecule featuring an azetidine ring, a pyrazine ring, and a dihydrochloride salt form. Each component contributes to its overall reactivity, solubility, and hazard profile.

  • The Azetidine Moiety: Azetidine is a four-membered saturated heterocycle containing a nitrogen atom. Such strained ring systems can be susceptible to ring-opening reactions. While not as reactive as aziridines, they warrant cautious handling.[1]

  • The Pyrazine Moiety: Pyrazines are aromatic heterocyclic compounds that are generally stable.[2] However, nitrogen-containing heterocycles can present environmental persistence and potential ecotoxicity if not disposed of correctly.[3]

  • The Dihydrochloride Salt: The dihydrochloride form renders the compound acidic and generally water-soluble. This property is crucial for considering container compatibility and potential reactions with other waste streams. Hydrochloric acid itself is corrosive and incompatible with bases, strong oxidizing agents, and various metals.[4]

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures, such as Azetidine Hydrochloride[5] and Azetidin-3-ol hydrochloride[6], indicate potential for skin and eye irritation. The precautionary principle dictates that this compound should be handled as a hazardous substance.

Structural Component Associated Hazards & Considerations Primary Rationale
Azetidine Ring Potential for reactivity due to ring strain.Four-membered rings are less stable than their five- or six-membered counterparts.
Pyrazine Ring Environmental persistence of nitrogenous heterocycles.Aromatic systems are generally stable and can be resistant to environmental degradation.[2]
Dihydrochloride Salt Acidity, corrosivity, and incompatibility with bases.The salt of a strong acid (HCl) will produce an acidic solution in water.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is not a single action but a systematic process. The following workflow is designed to ensure safety and regulatory compliance at every stage, from the point of generation to final removal by a certified waste management provider.

Diagram of the Disposal Workflow

cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Professional Disposal A Step 1: Point of Generation - Solid Waste (e.g., contaminated PPE, weigh boats) - Liquid Waste (e.g., unused solutions) B Step 2: Waste Segregation - Collect in dedicated, compatible containers. - AVOID mixing with other waste streams (e.g., bases, oxidizers). A->B Immediate Segregation C Step 3: Containerization & Labeling - Use HDPE or glass containers. - Attach 'Hazardous Waste' label with full chemical name. B->C Proper Containment D Step 4: Secure Temporary Storage - Store in a designated Satellite Accumulation Area (SAA). - Ensure secondary containment. C->D Safe Storage E Step 5: Request Waste Pickup - Contact institutional Environmental Health & Safety (EHS). - Complete waste pickup request form. D->E Transition to Final Disposal F Step 6: Professional Collection - Waste is collected by trained EHS personnel or a licensed contractor. E->F Scheduled Removal G Step 7: Final Disposition - Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). - Likely incineration at a high temperature. F->G Compliant Transport

Caption: Workflow for the safe disposal of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely collect, store, and prepare N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride waste for professional disposal, in accordance with OSHA and EPA guidelines.[7][8]

Materials:

  • Designated hazardous waste containers (High-Density Polyethylene (HDPE) or glass, with secure screw caps).[9]

  • Hazardous waste labels.

  • Secondary containment bins.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Procedure:

  • Immediate Segregation at the Point of Generation:

    • Solid Waste: All materials contaminated with the compound (e.g., gloves, weigh paper, contaminated paper towels) must be considered hazardous waste. Immediately place these items into a designated solid waste container. Do not dispose of them in regular trash.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, designated liquid waste container.[10]

    • Causality: Segregation is critical to prevent unintended chemical reactions. As a dihydrochloride salt, this compound is acidic and will react exothermically with basic waste, potentially generating hazardous fumes.[4]

  • Container Selection and Management:

    • Use only containers that are in good condition and compatible with acidic amine hydrochlorides. Glass or HDPE containers are recommended.[9] Avoid metal containers due to the corrosive nature of hydrochlorides.[10]

    • Keep waste containers securely closed at all times, except when adding waste.[11] This is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA) to prevent spills and fugitive emissions.

    • Ensure the container is never filled beyond 90% capacity to allow for expansion and prevent spills during transport.

  • Comprehensive Labeling:

    • As soon as a waste container is initiated, it must be labeled.

    • The label must include the words "Hazardous Waste," the full chemical name "N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride," and a clear indication of the major components and their approximate concentrations if in a solution.[12]

    • The date the container was first used for waste accumulation must also be clearly marked.[13]

  • Safe Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which should be located at or near the point of waste generation and under the control of the laboratory personnel.[9]

    • The SAA must be a secure location away from general laboratory traffic.

    • The waste container must be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container it holds. This prevents the spread of material in case of a leak.

  • Arranging for Professional Disposal:

    • On-site chemical treatment or neutralization is strongly discouraged. The reaction products of this specific compound with neutralizing agents are not well-characterized and could present new, unknown hazards. The safest and most compliant method is to entrust disposal to professionals.

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office and submitting a chemical waste collection request.[14]

    • Do not allow hazardous waste to accumulate in the lab for more than 90 days for large quantity generators, or as specified by your institutional and state regulations.[13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you are not trained to handle it, evacuate the area and contact your institution's EHS emergency line immediately.

  • Small Spill Cleanup (for trained personnel only):

    • Don appropriate PPE (gloves, goggles, lab coat).

    • For a solid spill, carefully sweep the material into a container. Avoid creating dust.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial chemical spill pillow).[1]

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with a suitable decontaminating solution and wash hands thoroughly afterward.[5]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a non-negotiable aspect of responsible research. By understanding the chemical nature of the compound and adhering to a systematic, multi-step disposal workflow, researchers can ensure the safety of themselves and their colleagues, maintain compliance with environmental regulations, and build a culture of trust and scientific integrity within the laboratory. This protocol should be integrated into your laboratory's specific Chemical Hygiene Plan (CHP), as mandated by OSHA.[15]

References

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
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